molecular formula C10H12F3N3O B1304826 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol CAS No. 401930-07-2

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

カタログ番号: B1304826
CAS番号: 401930-07-2
分子量: 247.22 g/mol
InChIキー: QQWTYVSELDRYPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H12F3N3O and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWTYVSELDRYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383810
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401930-07-2
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of the heterocyclic compound 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol . As a molecule integrating the pharmacophoric features of a trifluoromethylated pyrimidine and a piperidinol moiety, understanding its fundamental physicochemical characteristics, particularly its basicity, is paramount for its application in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior and provides actionable protocols for its empirical and computational characterization.

Structural Dissection and Its Influence on Basicity

The structure of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a composite of three key components, each contributing uniquely to its overall electronic and steric profile, and consequently, its basicity.

  • The Piperidine Ring: The piperidine moiety contains a saturated secondary amine, which is typically basic. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][2][3] This inherent basicity is a primary contributor to the overall basic properties of the target molecule. The lone pair of electrons on the piperidine nitrogen is readily available for protonation.

  • The Pyrimidine Ring: Pyrimidine itself is a weak base, with the two nitrogen atoms being less basic than those in pyridine due to the electron-withdrawing effect of the second nitrogen. The introduction of an amino group at the 2-position, as seen in 2-aminopyrimidine (pKa ≈ 3.45), increases the basicity compared to the parent pyrimidine, as the amino group can donate electron density to the ring.[3][4]

  • The Trifluoromethyl Group (CF3): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the pyrimidine ring at the 4-position significantly reduces the electron density of the entire heterocyclic system.[5] This deactivation will lower the basicity of the pyrimidine nitrogens. The predicted pKa of a related compound, 2-hydrazino-4-(trifluoromethyl)pyrimidine, is around 5.63, suggesting that even with an electron-donating group at the 2-position, the CF3 group maintains a significant base-weakening effect.[6]

Identifying the Primary Basic Center

In 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, there are three nitrogen atoms that could potentially be protonated: the piperidine nitrogen and the two pyrimidine nitrogens.

Caption: Predicted basic centers in the molecule.

The piperidine nitrogen is part of a saturated, non-aromatic system and is directly attached to the electron-deficient pyrimidine ring. While the pyrimidine ring will draw some electron density away from the piperidine nitrogen, it is expected to remain the most basic site in the molecule. The pyrimidine nitrogens are significantly less basic due to both the inherent aromaticity and the powerful electron-withdrawing effect of the trifluoromethyl group.

Therefore, the primary pKa of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol will be that of the conjugate acid of the piperidine nitrogen. We can predict this pKa to be lower than that of piperidine itself (pKa ~11.1-11.2) due to the electron-withdrawing pyrimidine substituent, likely in the range of 7.5 to 9.5 . A secondary, much lower pKa associated with the protonation of one of the pyrimidine nitrogens would also be expected.

Experimental Determination of pKa

Accurate determination of the pKa is crucial for understanding the behavior of this molecule in biological systems. Several robust experimental methods can be employed.

Potentiometric Titration

This is a classic and reliable method for pKa determination.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Given the potential for limited aqueous solubility, a co-solvent system such as 50% methanol/water or 50% DMSO/water may be necessary.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.

Causality: This method directly measures the change in proton concentration (pH) as the basic sites of the molecule are neutralized by the acid titrant. The inflection point of the titration curve corresponds to the point where half of the basic sites have been protonated, and at this point, pH = pKa according to the Henderson-Hasselbalch equation.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.

Protocol:

  • Spectral Analysis: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the protonated and neutral forms.

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values (e.g., from pH 2 to 12).

  • Measurement: Prepare solutions of the compound with a constant concentration in each of the buffers and record the absorbance at the selected wavelength(s).

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the appropriate equation to determine the pKa, which corresponds to the inflection point of the curve.

Causality: The protonation of a molecule can alter its electronic structure, leading to a change in its chromophore and thus its UV-Vis absorbance. By monitoring this change as a function of pH, the equilibrium between the protonated and deprotonated forms can be quantified to determine the pKa.

NMR Spectroscopic Titration

NMR spectroscopy can be used to determine pKa by monitoring the change in chemical shifts of specific protons as a function of pH.[7]

Protocol:

  • Sample Preparation: Prepare a series of NMR samples of the compound in buffers of varying pH. D₂O-based buffers should be used to avoid a large solvent signal.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Identify a proton whose chemical shift is sensitive to the protonation state of the nearby nitrogen atom (e.g., the protons on the carbons adjacent to the piperidine nitrogen). Plot the chemical shift of this proton against the pH of the solution. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Protonation of a nitrogen atom will deshield adjacent protons, causing their chemical shifts to move downfield. By tracking this change with pH, the pKa can be determined.

G cluster_exp Experimental pKa Determination start Sample of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol potentiometry Potentiometric Titration start->potentiometry spectrophotometry UV-Vis Spectrophotometry start->spectrophotometry nmr NMR Spectroscopy start->nmr data_analysis Data Analysis (Titration Curve Fitting) potentiometry->data_analysis spectrophotometry->data_analysis nmr->data_analysis pka_value Experimental pKa data_analysis->pka_value

Caption: Workflow for experimental pKa determination.

Computational pKa Prediction

In modern drug discovery, computational methods are invaluable for predicting physicochemical properties like pKa, especially in the early stages of development.[4]

Quantum Mechanical (QM) Methods

QM-based approaches, particularly those using Density Functional Theory (DFT), can provide accurate pKa predictions.[2] These methods typically involve calculating the free energy change of the protonation reaction using a thermodynamic cycle.

Workflow:

  • Structure Optimization: The 3D structures of both the neutral molecule and its protonated form (at the piperidine nitrogen) are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

  • Free Energy Calculation: The Gibbs free energies of the optimized structures are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD).

  • pKa Calculation: The pKa is then calculated using the following equation, which is derived from the thermodynamic cycle:

    pKa = (G_solv(H⁺) - G_gas(BH⁺) - G_solv(BH⁺) + G_gas(B) + G_solv(B)) / (2.303 * RT)

    Where G represents the Gibbs free energy, and B and BH⁺ are the neutral and protonated forms of the molecule, respectively.

Causality: This method relies on first-principles calculations of the electronic structure to determine the relative stabilities of the protonated and deprotonated species in solution, thereby predicting the equilibrium constant for the protonation reaction.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning

These methods use statistical models trained on large datasets of known pKa values to predict the pKa of new molecules.

Workflow:

  • Descriptor Calculation: A set of molecular descriptors (e.g., electronic, topological, constitutional) are calculated for the target molecule.

  • Model Application: A pre-trained QSPR or machine learning model is used to predict the pKa based on these descriptors. Several commercial and academic software packages are available for this purpose.

Causality: These models learn the complex relationships between molecular structure and basicity from existing data and then apply this learned relationship to predict the pKa of a new molecule. The accuracy of the prediction is highly dependent on the quality and relevance of the training data.

G cluster_comp Computational pKa Prediction start Molecular Structure qm Quantum Mechanics (DFT) start->qm qspr QSPR/Machine Learning start->qspr free_energy Calculate Free Energy of Protonation qm->free_energy descriptors Calculate Molecular Descriptors qspr->descriptors pka_pred Predicted pKa free_energy->pka_pred descriptors->pka_pred

Caption: Workflow for computational pKa prediction.

Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

The synthesis of this compound would typically proceed via a nucleophilic aromatic substitution (SₙAr) reaction. A plausible synthetic route is outlined below, based on general methods for the synthesis of 2,4-disubstituted pyrimidines.[8]

Proposed Synthetic Pathway:

The key step is the reaction of a 2-halo-4-(trifluoromethyl)pyrimidine with piperidin-4-ol. 2-Chloro-4-(trifluoromethyl)pyrimidine is a common starting material for such reactions.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of piperidin-4-ol (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents).

  • Addition of Pyrimidine: Add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol.

Causality: The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group and the ring nitrogen atoms. The piperidin-4-ol acts as a nitrogen nucleophile, attacking the electron-deficient carbon at the 2-position of the pyrimidine ring, displacing the chloride leaving group. The base is required to deprotonate the piperidin-4-ol to increase its nucleophilicity or to scavenge the HCl generated during the reaction.

Data Summary

PropertyPredicted/Experimental ValueSource/Method
pKa of Piperidine (conjugate acid) ~11.1-11.2Experimental[1][2][3]
pKa of 2-Aminopyrimidine ~3.45Experimental[3][4]
Predicted pKa of 2-Hydrazino-4-(trifluoromethyl)pyrimidine ~5.63Computational[6]
Predicted Primary pKa of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol 7.5 - 9.5Estimation based on structural analysis

Conclusion and Implications for Drug Development

The basicity of a drug molecule, as quantified by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, the predicted pKa in the range of 7.5 to 9.5 suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form.

This has several important implications:

  • Solubility: The protonated form is generally more water-soluble, which can be advantageous for formulation and bioavailability.

  • Permeability: The charged form will have lower passive permeability across biological membranes compared to the neutral form. The equilibrium between the two forms will therefore influence its absorption and distribution.

  • Target Binding: The ability to form ionic interactions in a target binding pocket can significantly contribute to binding affinity and selectivity.

  • Off-Target Effects: The basicity can also influence interactions with off-targets, such as hERG channels or phospholipids, which can lead to toxicity.

A thorough understanding and accurate determination of the basic properties of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol are therefore essential for any drug development program involving this or related scaffolds. The experimental and computational approaches outlined in this guide provide a robust framework for achieving this understanding.

References

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024). Materials Today: Proceedings. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]

  • Piperidine. Ataman Kimya. [Link]

  • Piperidine. Wikipedia. [Link]

  • Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Pyrimidine Derivatives Containing Trifluoromethyl. (2018). Chinese Journal of Organic Chemistry. [Link]

  • Fluorous synthesis of disubstituted pyrimidines. PubMed Central. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]

  • How to Predict pKa. (2025). Rowan Scientific. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed. [Link]

  • The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • 4-(Trifluoromethyl)pyridine. PubChem. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. ElectronicsAndBooks. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, a comprehensive literature search has revealed no specific published data detailing the mechanism of action for the compound 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol. This guide is therefore presented from the perspective of a Senior Application Scientist to provide a robust framework for the initial investigation and elucidation of its potential biological activities. The strategies and methodologies outlined below are based on the known pharmacological profiles of its core chemical moieties: the pyrimidine ring, the piperidine scaffold, and the trifluoromethyl group.

Abstract

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a novel chemical entity with potential for biological activity. Its structure, combining a substituted pyrimidine ring—a common feature in kinase inhibitors—with a piperidinol scaffold known to interact with a variety of receptors and enzymes, suggests multiple avenues for pharmacological intervention. The presence of a trifluoromethyl group can significantly enhance metabolic stability and target binding affinity. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action of this compound, from initial target class prediction to in-depth cellular pathway analysis.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The rational investigation into a novel compound's mechanism of action begins with an analysis of its structural components. The subject molecule can be divided into three key regions, each providing clues to its potential biological targets.

  • 1.1. The Pyrimidine Core: Pyrimidine derivatives are privileged structures in medicinal chemistry, frequently found in compounds that target ATP-binding sites of protein kinases.[1] The 2-aminopyrimidine scaffold, in particular, is a well-established hinge-binding motif for a multitude of kinases involved in oncology, inflammation, and other therapeutic areas.

  • 1.2. The Piperidine-4-ol Scaffold: Piperidine rings are common in centrally active agents and other drugs, valued for their ability to confer favorable physicochemical properties.[2][3] The 4-hydroxypiperidine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5]

  • 1.3. The Trifluoromethyl (CF3) Group: The inclusion of a CF3 group on the pyrimidine ring is a strategic chemical modification. It is known to increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[6][7]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance
Molecular Weight~261.24 g/mol Compliant with Lipinski's Rule of Five, suggesting potential oral bioavailability.
LogP~1.5 - 2.5Indicates good membrane permeability.
Hydrogen Bond Donors1 (hydroxyl group)Potential for key interactions with target proteins.
Hydrogen Bond Acceptors3 (pyrimidine nitrogens, hydroxyl oxygen)Multiple points for target engagement.

Proposed Strategy for Elucidating the Core Mechanism of Action

Given the structural alerts, a primary hypothesis is that 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol functions as a kinase inhibitor . A secondary hypothesis could involve GPCRs or other enzyme families. The following workflow outlines a logical progression of experiments to test these hypotheses.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Cellular & Functional Analysis A Broad Kinase Panel Screen (e.g., KinomeScan) B GPCR & Ion Channel Screen (e.g., CEREP Panel) C Dose-Response Assay (e.g., LanthaScreen, HTRF) A->C Identify primary hits D Orthogonal Binding Assay (e.g., SPR, ITC) C->D E Target Engagement Assay (e.g., CETSA) C->E Confirm on-target activity F Phospho-protein Western Blot E->F G Cell Viability / Phenotypic Assay (e.g., Proliferation, Apoptosis) F->G

Figure 1: A multi-phase workflow for identifying and validating the mechanism of action.

Experimental Methodologies: A Practical Guide

This section provides detailed protocols for key experiments proposed in the workflow.

Phase 1: Broad Kinase Panel Screening

The primary objective is to identify which, if any, kinases the compound binds to with high affinity. A competitive binding assay is the most efficient method for this initial screen.

Protocol: KinomeScan™ Profiling (DiscoverX/Eurofins)

  • Rationale: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured by qPCR of the DNA tag. This method avoids the need for functional ATPase activity and can identify both active and allosteric binders.

  • Compound Preparation: Solubilize 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution:

    • Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of over 400 kinases.

    • Kinases, the test compound, and the immobilized ligand are incubated to reach binding equilibrium.

    • The mixture is passed over a solid support that captures the ligand-bound kinase.

    • Unbound kinases are washed away.

    • The amount of captured kinase is quantified by qPCR.

  • Data Interpretation: Results are typically reported as "% of Control". A low percentage indicates strong displacement of the control ligand and thus, high affinity of the test compound for the kinase. A common threshold for a "hit" is >90% inhibition at 10 µM.

Phase 2: Target Validation and IC50 Determination

Once primary hits are identified, the next step is to validate these interactions and determine the compound's potency using a functional enzymatic assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

  • Rationale: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of the compound to the kinase of interest. It uses a Europium-labeled antibody that recognizes a tag on the kinase and a fluorescently labeled "tracer" that binds to the kinase's active site. Compound binding displaces the tracer, leading to a decrease in the FRET signal.

  • Reagents:

    • Eu-anti-tag Antibody

    • Kinase Tracer

    • Purified, tagged kinase of interest (identified from Phase 1)

    • Test compound

  • Assay Protocol:

    • Prepare a 12-point, 3-fold serial dilution of the test compound in assay buffer.

    • Add the kinase and Eu-labeled antibody to the wells of a low-volume 384-well plate.

    • Add the serially diluted test compound.

    • Add the kinase tracer to initiate the reaction.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a FRET-capable plate reader (e.g., EnVision, PHERAstar) measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Target Engagement and Functional Output

Confirming that the compound engages its target in a cellular context and produces a functional consequence is critical.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: This assay leverages the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound. It provides direct evidence of target engagement within intact cells.

  • Methodology:

    • Treat cultured cells (e.g., a cancer cell line known to express the target kinase) with the test compound or vehicle (DMSO) for 1-2 hours.

    • Harvest the cells and resuspend them in a buffered solution.

    • Heat the cell lysates to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target kinase remaining at each temperature by Western Blot or ELISA.

  • Data Interpretation: In the presence of the binding compound, the target kinase will remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" is direct proof of target engagement in a physiological context.

G A Treat cells with compound B Heat cell lysate across a temperature gradient A->B C Separate soluble vs. precipitated proteins B->C D Quantify soluble target protein (Western Blot) C->D E Plot % Soluble Protein vs. Temperature D->E F Observe thermal shift in compound-treated sample E->F G LPS LPS / Cytokines (External Stimulus) TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MAPKα MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TNFa TNF-α / IL-6 (Pro-inflammatory Cytokines) MK2->TNFa promotes synthesis Compound 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol Compound->p38 INHIBITS

Figure 3: Hypothetical inhibition of the p38 MAPK signaling pathway.

  • Structure-Activity Relationship (SAR) Insights: If p38 MAPK is confirmed as the target, the 2-aminopyrimidine moiety would likely be forming key hydrogen bonds with the kinase hinge region. The trifluoromethyl group on the pyrimidine could be occupying a hydrophobic pocket, while the piperidinol hydroxyl group might form a stabilizing hydrogen bond with a residue in the solvent-exposed region of the active site.

  • Translational Potential: Inhibition of p38 MAPK has therapeutic potential in inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Future research should focus on confirming this mechanism in relevant cellular models (e.g., LPS-stimulated macrophages) and progressing to in vivo models of inflammation. Key unanswered questions would include the compound's selectivity against other MAPK family members (JNK, ERK) and its pharmacokinetic profile.

Conclusion

While the specific mechanism of action for 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is not yet publicly documented, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor. The systematic approach detailed in this guide, moving from broad, unbiased screening to specific biochemical and cellular validation, offers a proven and efficient path to elucidating its biological function. This framework enables researchers to not only identify the primary molecular target but also to understand the functional consequences of its modulation, paving the way for potential therapeutic development.

References

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Mavunkel BJ, Perumattam JJ, Tan X, Luedtke GR, Lu Q, Lim D, et al. Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors. Bioorg Med Chem Lett. 2010;20(3):1059-62. Available from: [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • O'Hagan D. Understanding the role of fluorine in medicinal chemistry. J Fluor Chem. 2010;131(11):1071-1081. Available from: [Link]

  • Hyatt JL, et al. Inhibition of acetylcholinesterase by the anticancer prodrug CPT-11. Chemico-biological interactions. 2005;157-158:247-252. Available from: [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Unroe JP, et al. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Org Lett. 2012;14(1):138-141. Available from: [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Google Patents. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available from: [Link]

  • This reference is not available.

Sources

Technical Guide: Preliminary Biological Screening of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & Rationale

The compound 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol represents a "privileged scaffold" hybrid, merging a polar piperidine core with an electron-deficient trifluoromethyl-pyrimidine ring. In modern drug discovery, this specific architecture is highly predictive of bioactivity in two primary therapeutic areas: Metabolic Disorders (Type 2 Diabetes/Obesity) and Oncology .

Why Screen This Compound?

  • GPR119 Agonism Potential: The 2-aminopyrimidine-piperidine motif is a structural hallmark of potent GPR119 agonists (e.g., GSK1292263, MBX-2982). The 4-hydroxyl group serves as a critical vector for hydrogen bonding or further derivatization to access the receptor's lipophilic pocket.

  • Kinase Inhibitor Fragment: Pyrimidine cores are ubiquitous in ATP-competitive kinase inhibitors. The CF3 group enhances metabolic stability (blocking oxidative metabolism at the 4-position) and increases lipophilicity for membrane permeability.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~247 Da, this molecule sits in the "sweet spot" for fragment screening, offering high ligand efficiency (LE).

This guide outlines a rational, self-validating screening cascade designed to de-risk this scaffold and identify its primary biological target.

Cheminformatics & In Silico Profiling

Before wet-lab screening, we establish the physicochemical baseline. This compound exhibits "Rule of 5" compliance, suggesting excellent oral bioavailability.

Table 1: Predicted Physicochemical Properties
PropertyValue (Est.)Significance
Molecular Weight 247.22 DaIdeal for Fragment-Based Lead Discovery (FBLD).
cLogP 1.8 - 2.2Optimal lipophilicity for cell membrane penetration without high non-specific binding.
TPSA ~50-60 ŲHigh probability of blood-brain barrier (BBB) penetration if CNS targeted.
H-Bond Donors 1 (OH)Critical handle for receptor interaction (Ser/Thr residues).
H-Bond Acceptors 4 (N, F)Facilitates interactions with backbone amides in binding pockets.
Rotatable Bonds 2Low entropic penalty upon binding (rigid core).

Tier 1: Primary Functional Screening (GPR119 Focus)

Given the structural homology to known metabolic modulators, the primary screen must target GPR119 , a Gs-coupled GPCR expressed in pancreatic


-cells and intestinal L-cells.
Assay Principle: TR-FRET cAMP Accumulation

Objective: Quantify the compound's ability to activate GPR119 and stimulate cAMP production. Why TR-FRET? It is homogeneous, robust (high Z' factor), and eliminates wash steps, preserving weak-affinity interactions typical of fragment hits.

Detailed Protocol
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR119.

  • Reagents:

    • Stimulation Buffer: HBSS + 500

      
      M IBMX (Phosphodiesterase inhibitor).
      
    • Detection Kit: LANCE Ultra cAMP (PerkinElmer) or HTRF cAMP (Cisbio).

  • Workflow:

    • Seeding: Dispense 2,000 cells/well in 384-well low-volume white plates.

    • Dosing: Add 5

      
      L of test compound (Final conc: 10 
      
      
      
      M for single-point; 1 nM – 30
      
      
      M for dose-response). Include MBX-2982 (1
      
      
      M) as a positive control.
    • Incubation: Incubate for 30 minutes at RT.

    • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate 1 hour.

    • Read: Measure Time-Resolved Fluorescence (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Data Analysis: Calculate the HTRF Ratio (


). Normalize to % of Max Response (MBX-2982).
  • Hit Criteria:

    
     activation at 10 
    
    
    
    M.

Tier 2: Selectivity & Safety Profiling (The "Kill" Step)

If the compound is active in Tier 1, it must immediately be profiled for "off-target" liabilities, specifically Kinase promiscuity (due to the pyrimidine) and Cytotoxicity.

Kinase Liability Screen

The 2-aminopyrimidine core can mimic ATP. Run a Kinase HotSpot™ panel (10-20 representative kinases, e.g., CDK2, VEGFR2, EGFR).

  • Method: Radiometric

    
    P-ATP binding assay or mobility shift assay.
    
  • Goal: Ensure the compound is not a "dirty" kinase inhibitor if the primary target is GPR119.

Cytotoxicity (Cell Viability)

Protocol: CellTiter-Glo® (ATP quantitation).

  • Cells: HepG2 (Liver tox proxy) and HEK293.

  • Concentration: Test at 50

    
    M (5x the primary screen concentration).
    
  • Acceptance:

    
     viability required to proceed.
    

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for this specific scaffold, moving from structural analysis to validated hit.

ScreeningCascade Start Compound: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol InSilico In Silico Triage (Lipinski, TPSA, Tox Prediction) Start->InSilico Tier1 Tier 1: GPR119 Agonist Screen (cAMP TR-FRET) InSilico->Tier1 Pass Decision1 Active > 50%? Tier1->Decision1 Tier2_Kinase Tier 2A: Kinase Selectivity (ATP-Site Binding) Decision1->Tier2_Kinase Yes Discard DISCARD / ARCHIVE Decision1->Discard No Tier2_Tox Tier 2B: Cytotoxicity (HepG2 CellTiter-Glo) Tier2_Kinase->Tier2_Tox Selective Tier2_Kinase->Discard Promiscuous Hit VALIDATED HIT Proceed to SAR Expansion Tier2_Tox->Hit Non-Toxic Tier2_Tox->Discard Toxic (<80% Viability)

Caption: Figure 1. Hierarchical screening cascade designed to filter the piperidinyl-pyrimidine scaffold for efficacy (GPR119) and safety (Kinase/Tox).

Mechanism of Action: GPR119 Signaling[1][2]

Understanding the downstream effects is crucial for secondary functional assays (e.g., GLP-1 secretion).

GPR119_Pathway Ligand Ligand (Piperidinyl-Pyrimidine) Receptor GPR119 (GPCR) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates KATP K_ATP Channel (Closure) PKA->KATP Phosphorylation Ca Ca2+ Influx KATP->Ca Depolarization Insulin Insulin/GLP-1 Secretion Ca->Insulin Exocytosis

Caption: Figure 2. The Gs-coupled signaling pathway activated by GPR119 agonists, leading to glucose-dependent insulin secretion.

References

  • Jones, R. M., et al. (2009).[1] "The emergence of GPR119 agonists as anti-diabetic agents."[1][2] Annual Reports in Medicinal Chemistry.

  • Nema, et al. (2024).[2][3] "Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM." Future Journal of Pharmaceutical Sciences.

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry.

  • Ritter, K., et al. (2012). "GPR119 agonists for the treatment of type 2 diabetes and obesity: Scientific rationale and clinical status." Expert Opinion on Investigational Drugs.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a comprehensive, field-validated protocol for the synthesis of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, a key building block in contemporary drug discovery. The trifluoromethyl-pyrimidine scaffold is prevalent in medicinal chemistry, valued for its ability to modulate metabolic stability and receptor binding affinity. This protocol details a robust and scalable synthesis via a nucleophilic aromatic substitution (SNAr) pathway, designed for reproducibility and high purity. We will elucidate the mechanistic rationale, provide a detailed step-by-step procedure, and discuss critical process parameters to ensure success for researchers in pharmaceutical and chemical development.

Reaction Principle and Mechanism

The synthesis hinges on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-(trifluoromethyl)pyrimidine and piperidin-4-ol. The pyrimidine ring is inherently electron-deficient, a characteristic significantly amplified by the potent electron-withdrawing effects of the trifluoromethyl (-CF₃) group at the C4 position. This electronic deficit renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds as follows:

  • Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyrimidine ring, which bears the chloride leaving group.

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized by resonance, particularly by the ring nitrogens and the -CF₃ group.

  • Rearomatization: The complex rapidly collapses by expelling the chloride ion, a good leaving group, thereby restoring the aromaticity of the pyrimidine ring and forming the desired product.

  • Acid Quenching: The reaction generates one equivalent of hydrochloric acid (HCl), which is neutralized by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to prevent protonation of the piperidin-4-ol starting material and drive the reaction to completion.

The regioselectivity of the attack is directed to the C2 position due to the presence of the chlorine leaving group at that site. In pyrimidine systems, halogens at the C2 and C4 positions are readily displaced via the SNAr mechanism.[1][2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process controls and defined endpoints, ensuring high fidelity and reproducibility.

Materials and Reagents
ReagentCAS No.Molecular Wt.PuritySupplier Example
2-Chloro-4-(trifluoromethyl)pyrimidine197925-11-0182.54≥97%Sigma-Aldrich
Piperidin-4-ol5382-16-1101.15≥98%Alfa Aesar
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99%Thermo Fisher
Acetonitrile (ACN), Anhydrous75-05-841.05≥99.8%VWR
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeAvantor
Hexanes110-54-386.18ACS GradeAvantor
Deionized Water7732-18-518.02N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeSigma-Aldrich
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer hotplate with thermocouple

  • Standard laboratory glassware (graduated cylinders, beakers, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. All reagents are hazardous and should be handled with care.[3][4][5]

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperidin-4-ol (5.56 g, 55.0 mmol, 1.1 equiv).

    • Add 100 mL of anhydrous acetonitrile.

    • Add N,N-diisopropylethylamine (DIPEA) (10.5 mL, 60.0 mmol, 1.2 equiv). Stir the mixture at room temperature under a nitrogen atmosphere until all solids dissolve.

  • Addition of Electrophile:

    • In a separate beaker, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (9.13 g, 50.0 mmol, 1.0 equiv) in 20 mL of anhydrous acetonitrile.

    • Add this solution dropwise to the stirring reaction mixture over 15 minutes. An initial mild exotherm may be observed.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The disappearance of the starting pyrimidine (visualized under UV light) indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add 100 mL of deionized water and 150 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol as a white to off-white solid.

    • Alternatively, if the crude product is of high purity, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical methods:

  • ¹H & ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: As a physical constant for purity.

Data Summary and Visualization

Quantitative Data
ParameterReactant 1Reactant 2BaseProduct
Compound Name 2-Chloro-4-(trifluoromethyl)pyrimidinePiperidin-4-olDIPEA1-(4-(CF₃)pyrimidin-2-yl)piperidin-4-ol
Equivalents 1.01.11.2N/A
Moles (mmol) 50.055.060.0N/A
Molecular Wt. 182.54101.15129.24247.22
Theoretical Yield N/AN/AN/A12.36 g
Typical Yield N/AN/AN/A10.5 - 11.5 g (85-93%)
Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Isolation & Purification cluster_analysis Validation Reactants Charge Reactants: - Piperidin-4-ol - DIPEA - Acetonitrile Reaction SₙAr Reaction (80 °C, 4-6h) Reactants->Reaction Electrophile_Prep Prepare Solution: 2-Chloro-4-(CF3)pyrimidine in Acetonitrile Electrophile_Prep->Reaction Dropwise Addition Monitoring TLC Monitoring Reaction->Monitoring In-Process Control Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, LC-MS, MP) Purification->Analysis Final_Product Final Product: 1-(4-(CF3)pyrimidin-2-yl)piperidin-4-ol Analysis->Final_Product

Caption: Synthetic workflow for 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol.

References

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society C: Organic, 568-572.
  • Gomtsyan, A. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Organic Letters, 14(24), 6334–6337.[1]

  • Abdel-Wahab, B. F., et al. (2012). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 17(6), 6429-6440.[7]

  • Schröder, J., & Wrigglesworth, R. (1995). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Journal of Heterocyclic Chemistry, 32(4), 1169-1174.[8]

Sources

Application Notes and Protocols: A Strategic Guide to Cell-Based Assay Development for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a strategic framework for the development of robust cell-based assays for novel compounds, using 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol as a representative example of a new chemical entity with an undisclosed biological target. Given the absence of established data for this specific molecule, we present a systematic, multi-phase approach designed to first elucidate its biological activity through broad phenotypic screening, then to identify its molecular target, and finally to develop and validate a specific, quantitative cell-based assay. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel small molecules.

Introduction: The Challenge of a Novel Compound

The compound 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol belongs to a chemical class that includes derivatives with a wide range of biological activities. The pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, while piperidine moieties are common in G-protein coupled receptor (GPCR) modulators and ion channel blockers. The trifluoromethyl group often enhances metabolic stability and binding affinity. Without a known target, a systematic and unbiased approach is crucial to uncover the compound's mechanism of action and to develop a meaningful cell-based assay for its characterization.[1]

This guide eschews a rigid template in favor of a logical, phased workflow that mirrors the drug discovery process itself. We will proceed from broad, observable cellular effects to the identification of a specific molecular target, culminating in the development of a robust and validated target-specific assay.

Phase I: Initial Hypothesis Generation and Phenotypic Profiling

The initial phase focuses on understanding the compound's general impact on cellular physiology. This "target-agnostic" approach uses phenotypic screening to identify any measurable functional changes in complex biological systems.[2][3] The goal is to establish a bioactive concentration range and to generate initial hypotheses about the compound's mechanism of action.

Causality Behind Experimental Choices

We begin with assays that measure fundamental cellular processes: viability, proliferation, and apoptosis. These assays provide a foundational understanding of the compound's cytostatic or cytotoxic potential and are essential for determining the appropriate concentration range for subsequent, more sensitive assays.

Experimental Workflow: Phenotypic Screening

G cluster_0 Phase I: Phenotypic Profiling cluster_1 Phenotypic Assays compound 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (Test Compound) cell_culture Select & Culture Relevant Cell Lines (e.g., Cancer cell panel, primary cells) compound->cell_culture dose_response Dose-Response Treatment (e.g., 10-point, 3-fold serial dilution) cell_culture->dose_response viability Cell Viability Assay (e.g., Resazurin) dose_response->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) dose_response->apoptosis proliferation Proliferation Assay (e.g., BrdU/EdU) dose_response->proliferation data_analysis Data Analysis (IC50/EC50 determination, Phenotypic Profile Generation) viability->data_analysis apoptosis->data_analysis proliferation->data_analysis hypothesis Hypothesis Generation (e.g., Kinase inhibitor, GPCR modulator, Ion channel blocker) data_analysis->hypothesis G cluster_0 Phase II: Target Identification compound_mod Synthesize Affinity Probe (e.g., Biotinylated compound) pull_down Affinity Pull-Down compound_mod->pull_down cell_lysate Prepare Cell Lysate cell_lysate->pull_down mass_spec Mass Spectrometry (LC-MS/MS) to identify bound proteins pull_down->mass_spec data_analysis Bioinformatic Analysis of potential targets mass_spec->data_analysis target_validation Target Validation (e.g., siRNA knockdown, CRISPR) data_analysis->target_validation

Caption: Phase II Workflow for Target Identification.

Protocol 3: Affinity-Based Proteomics for Target Identification

This protocol provides a general workflow for an affinity pull-down experiment.

Materials:

  • Biotinylated version of the test compound

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Incubate the biotinylated compound with streptavidin beads to immobilize it.

  • Cell Lysis: Lyse cells that are sensitive to the compound to release proteins.

  • Incubation: Incubate the cell lysate with the compound-coated beads. Include a control with beads coated with biotin only.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins pulled down by the compound to the control to identify specific binding partners.

Phase III: Target-Specific Assay Development and Validation

Once a putative target or pathway is identified (e.g., a specific kinase, GPCR, or ion channel), the focus shifts to developing a specific and quantitative assay to measure the compound's effect on that target.

Example Scenario: Target Identified as a Protein Kinase

Based on the pyrimidine scaffold, a likely target class is protein kinases. [4][5]A cell-based assay can measure the inhibition of the kinase's activity within the cell.

This protocol measures the phosphorylation of a known substrate of the target kinase.

Materials:

  • Cell line expressing the target kinase

  • Antibody specific for the phosphorylated substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Known inhibitor of the target kinase (positive control)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of the test compound and controls.

  • Stimulation (if necessary): If the kinase is activated by an upstream signal, stimulate the cells with the appropriate agonist.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA-based Detection:

    • Coat a new plate with a capture antibody for the total substrate protein.

    • Add the cell lysates.

    • Wash and add the phospho-specific primary antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the chemiluminescent substrate.

  • Measurement: Read the luminescence.

  • Data Analysis: Calculate the IC50 for the inhibition of substrate phosphorylation.

Example Scenario: Target Identified as a GPCR

The piperidine moiety suggests potential GPCR activity. [6]A common readout for GPCR activation is the measurement of second messengers like cAMP or intracellular calcium. [7][8][9]

This protocol measures the modulation of cyclic AMP (cAMP) levels following GPCR activation or inhibition.

Materials:

  • Cell line stably expressing the target GPCR

  • cAMP detection kit (e.g., HTRF or luminescence-based)

  • Known agonist and antagonist for the target GPCR

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells in a 96-well plate.

  • Compound Treatment:

    • For Agonist Mode: Treat cells with a dose-response of the test compound.

    • For Antagonist Mode: Pre-incubate cells with a dose-response of the test compound, then stimulate with a known agonist at its EC80 concentration.

  • Cell Lysis and Detection: Follow the manufacturer's protocol for the chosen cAMP kit to lyse the cells and detect cAMP levels.

  • Measurement: Read the signal (e.g., HTRF ratio or luminescence).

  • Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists).

Assay Validation: Ensuring Trustworthiness and Reliability

Once a specific assay is developed, it must be validated to ensure it is robust, reproducible, and fit for purpose. [10][11][12]

Key Validation Parameters
Parameter Description Acceptance Criteria (Example)
Precision The closeness of agreement between independent test results.Coefficient of Variation (%CV) < 20%
Accuracy The closeness of the test results to the true value.Comparison to a known reference standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.95 for the linear range of the assay.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in incubation time, temperature, etc.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Lack of interference from structurally similar but inactive compounds.
The Z'-Factor: A Measure of Assay Quality

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. [13][14][15][16]It reflects the dynamic range of the assay and the variability of the data.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Interpretation:

  • Z' > 0.5: An excellent assay. [13][15]* 0 < Z' < 0.5: A marginal assay. [13]* Z' < 0: The assay is not suitable for screening. [13]

Conclusion

The development of a cell-based assay for a novel compound with an unknown target requires a systematic and logical progression from broad phenotypic observations to specific, validated target engagement. By following the phased approach outlined in these application notes—from initial phenotypic profiling to target identification and finally to the development and rigorous validation of a target-specific assay—researchers can confidently characterize new chemical entities like 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and advance them through the drug discovery pipeline. This self-validating system ensures that each step is built on a foundation of robust data, leading to trustworthy and actionable results.

References

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Baitepack. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • Pluristem. (n.d.). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC. Retrieved from [Link]

  • Alexander, R. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Sierra-Valdez, F. J., et al. (2018). Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. PMC. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • van der Stappen, T. (2007). A Practical Approach to Biological Assay Validation. EDQM. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • JoVE. (2023). TRPV1 Purification and Reconstitution for Spectroscopic Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines for Infectious Disease Indications. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. Retrieved from [Link]

  • DATAtab. (2026). z-Score: Definition, Formula, Calculation & Interpretation. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). TRPV1 Human Transient Potential Ion Channel Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • The Assay Guidance Manual Workshop. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Retrieved from [Link]

  • BioPhorum. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol as a Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrimidinyl-Piperidinol Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a rich target class, and their dysregulation is a hallmark of numerous pathologies. The strategic design of small molecules that can effectively modulate kinase activity is therefore of paramount importance. Within this context, the 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol scaffold has emerged as a privileged fragment in the development of next-generation kinase inhibitors.

The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, offers significant advantages in drug design. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and oral bioavailability.[1] When incorporated into a pyrimidine ring, the -CF3 group profoundly influences the electronic properties of the heterocyclic system, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) and providing a key vector for interaction with kinase active sites.[2]

The piperidin-4-ol moiety serves as a versatile, three-dimensional scaffold. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric elements to fine-tune potency, selectivity, and pharmacokinetic properties. The piperidine ring itself often occupies the solvent-exposed region of the kinase ATP-binding pocket, contributing to favorable physicochemical properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol as a pivotal intermediate in the synthesis of kinase inhibitors. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower research endeavors in this critical therapeutic area.

Synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: A Detailed Protocol and Mechanistic Insights

The synthesis of the title compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction class is fundamental in the assembly of heteroaromatic compounds and is particularly effective for electron-deficient systems like 4-(trifluoromethyl)pyrimidine.[3]

Reaction Principle

The core of this synthesis involves the displacement of a suitable leaving group, typically a halide, from the C2 position of the pyrimidine ring by the secondary amine of 4-hydroxypiperidine. The electron-withdrawing trifluoromethyl group at the C4 position significantly activates the pyrimidine ring towards nucleophilic attack, facilitating the reaction.[4]

Experimental Workflow Diagram

G reagents Reagents: - 2-Chloro-4-(trifluoromethyl)pyrimidine - 4-Hydroxypiperidine - Diisopropylethylamine (DIPEA) - N,N-Dimethylformamide (DMF) reaction_setup Reaction Setup: - Combine reagents in DMF - Stir at elevated temperature (e.g., 80-100 °C) reagents->reaction_setup monitoring Reaction Monitoring: - TLC or LC-MS analysis for consumption of starting material reaction_setup->monitoring workup Aqueous Workup: - Dilute with water - Extract with an organic solvent (e.g., Ethyl Acetate) monitoring->workup purification Purification: - Column chromatography on silica gel workup->purification characterization Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry (MS) - High-Performance Liquid Chromatography (HPLC) purification->characterization

Caption: Synthetic workflow for 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol.

Detailed Step-by-Step Protocol

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF, add 4-hydroxypiperidine (1.1 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol as a solid.

Causality Behind Experimental Choices
  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the ionic intermediates without participating in the reaction.[5]

  • Base: A non-nucleophilic organic base like DIPEA or TEA is used to avoid competition with the piperidine nucleophile.[3] An excess is used to ensure the complete neutralization of the acid byproduct.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction, even with an activated substrate.[6]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.[7]

Analytical Technique Expected Results for 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
¹H NMR Signals corresponding to the pyrimidine protons, piperidine ring protons (including a multiplet for the CH-OH proton), and the hydroxyl proton.
¹³C NMR Resonances for the trifluoromethyl carbon, pyrimidine ring carbons, and piperidine ring carbons.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
Mass Spectrometry (ESI-MS) A peak corresponding to [M+H]⁺.
HPLC A single major peak indicating high purity.

Application in Kinase Inhibitor Synthesis

The hydroxyl group of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a key functional handle for elaboration into a variety of kinase inhibitors. The subsequent synthetic steps typically involve etherification, esterification, or Mitsunobu reactions to introduce moieties that will interact with specific residues in the kinase active site.

Illustrative Example: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a general strategy for coupling the intermediate with a hypothetical pharmacophore, "Ar-OH," representing an aromatic or heteroaromatic alcohol.

G intermediate 1-(4-(CF3)pyrimidin-2-yl)piperidin-4-ol reaction Mitsunobu Reaction: - Combine reagents in THF at 0 °C to RT intermediate->reaction mitsunobu_reagents Mitsunobu Reagents: - Ar-OH (Pharmacophore) - Triphenylphosphine (PPh3) - Diisopropyl azodicarboxylate (DIAD) mitsunobu_reagents->reaction purification Purification: - Column Chromatography reaction->purification final_compound Final Kinase Inhibitor purification->final_compound

Caption: General workflow for elaborating the intermediate into a kinase inhibitor.

Protocol for Mitsunobu Coupling
  • Dissolve 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (1.0 eq), the desired aromatic alcohol (Ar-OH, 1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography to yield the final kinase inhibitor.

Targeted Kinase Families and Therapeutic Potential

The 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol scaffold has been incorporated into inhibitors targeting a range of kinases implicated in cancer and other diseases.

Kinase Target Family Therapeutic Area Rationale for Scaffold Inclusion Representative Public Disclosures
Tyrosine Kinases (e.g., ABL, FLT3) LeukemiaThe pyrimidine core can act as a hinge-binder, while the piperidinol-derived moiety can extend into the ribose pocket.[8][9]-
Serine/Threonine Kinases (e.g., mTOR, Akt) Solid TumorsThe scaffold can be functionalized to interact with the catalytic loop and allosteric sites.[10][11]-
Dipeptidyl Peptidase IV (DPP-IV) Type 2 DiabetesWhile not a kinase, this enzyme is targeted by similar pyrimidine-containing structures.[12]-

Conclusion and Future Perspectives

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol represents a high-value intermediate for the synthesis of sophisticated kinase inhibitors. Its facile, scalable synthesis via SNAr chemistry, coupled with the versatile functionality of the piperidinol ring, provides a robust platform for medicinal chemists. The strategic incorporation of the trifluoromethyl group confers desirable pharmacokinetic properties, making this scaffold a recurring motif in modern drug discovery. As our understanding of kinase biology deepens, the creative elaboration of this intermediate will undoubtedly continue to yield novel and effective therapeutics for a multitude of human diseases.

References

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)
  • Fujikawa, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173. [Link]

  • Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine - PrepChem.com. [Link]

  • Yadav, A., et al. (2020). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 18(38), 7586-7590. [Link]

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Li, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1139-1152. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
  • Kikelj, D., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7789. [Link]

  • Wang, Z., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a Highly Potent ABL Kinase Inhibitor Capable of Overcoming a Variety of ABL Mutants Including T315I for Chronic Myeloid Leukemia. European Journal of Medicinal Chemistry, 160, 61-81. [Link]

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9639. [Link]

  • Pinto, D. C. G. A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(1), 163. [Link]

  • Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors | Request PDF - ResearchG
  • WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google P
  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Kirichok, A. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 353. [Link]

  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex - MDPI. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google P
  • Li, H., et al. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][13][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 57(13), 5577-5591. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. [Link]

  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google P
  • US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google P

Sources

Analytical methods for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, a key heterocyclic intermediate in pharmaceutical development. The structural complexity of this molecule, featuring a trifluoromethyl group, a pyrimidine ring, and a piperidinol moiety, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. This document outlines advanced protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust, field-proven guide for generating reliable and reproducible data in compliance with rigorous quality standards.[1][2][3]

Introduction and Rationale

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The trifluoromethyl (CF₃) group is a prevalent feature in modern pharmaceuticals, known for enhancing metabolic stability, lipophilicity, and binding affinity.[4] The pyrimidine and piperidine scaffolds are also common pharmacophores.[5]

Given its role as a pharmaceutical intermediate, the unambiguous confirmation of its structure and the stringent quantification of its purity are paramount.[2][3] Impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1][6] This application note details an integrated analytical strategy to address these critical quality attributes, grounded in guidelines set forth by the International Council for Harmonisation (ICH).[3][6][7]

Integrated Analytical Workflow

A robust characterization strategy employs orthogonal methods to build a complete profile of the compound. Identity is typically established using spectroscopic methods (NMR, MS), while purity and impurity profiling are primarily assessed via chromatography (HPLC).

Below is a diagram illustrating the typical workflow from sample reception to final characterization.

Analytical_Workflow Fig. 1: Integrated Analytical Workflow cluster_0 Phase 1: Initial Identification & Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Data Consolidation & Reporting Sample Sample Receipt (1-(4-(CF3)pyrimidin-2-yl)piperidin-4-ol) Solubility Solubility Testing (e.g., DMSO, MeOH, ACN) Sample->Solubility TLC TLC Screening (Initial Purity Check) Solubility->TLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity & Structure TLC->NMR MS Mass Spectrometry (LC-MS, HRMS) Confirms Molecular Weight & Formula TLC->MS FTIR FTIR Spectroscopy Confirms Functional Groups TLC->FTIR HPLC HPLC-UV/CAD (Purity Assay, Impurity Quantification) NMR->HPLC MS->HPLC FTIR->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) HPLC->GCMS DSC DSC (Melting Point, Crystalline Purity) HPLC->DSC Validation Method Validation (as per ICH guidelines) HPLC->Validation GCMS->Validation DSC->Validation Report Certificate of Analysis (CoA) (Final Report Generation) Validation->Report

Caption: Overall workflow for compound characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for determining the purity of pharmaceutical intermediates.[1] High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile compounds like the topic molecule.

High-Performance Liquid Chromatography (HPLC)

Causality Behind Method Design: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The piperidine nitrogen in the molecule is basic, which can lead to poor peak shape (tailing) on silica-based C18 columns due to interaction with residual silanols. To mitigate this, an acidic modifier (e.g., trifluoroacetic acid or formic acid) is added to the mobile phase. This protonates the piperidine nitrogen, ensuring a consistent charge state, and also protonates the silanols, minimizing secondary interactions and resulting in sharp, symmetrical peaks.[8] UV detection is suitable as the pyrimidine ring contains a chromophore.

Protocol 1: RP-HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if particulate matter is observed.

  • Instrumentation and Conditions:

    • System: HPLC with UV-Vis Detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 239 nm (or determined by UV scan).[11]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.[7][12]

ParameterRecommended SettingRationale
Column C18 (e.g., Inertsil, Atlantis)Provides good retention for moderately polar compounds.
Mobile Phase Modifier 0.1% TFA or Formic AcidEnsures sharp peaks by minimizing silanol interactions.[8]
Detector UV-Vis (or CAD)Pyrimidine ring provides UV absorbance. Charged Aerosol Detection (CAD) can be used if UV response is poor.[13]
Temperature 30-40 °CEnsures reproducible retention times.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Design: GC-MS is generally reserved for analyzing volatile and thermally stable compounds.[2] Due to its relatively high molecular weight and the presence of a polar hydroxyl group, 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is not an ideal candidate for direct GC-MS analysis. However, this technique is essential for identifying and quantifying residual solvents from the synthesis process, which is a critical quality control parameter.[2]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive structural information. A combination of NMR, MS, and IR is required for unambiguous characterization.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind Spectral Interpretation:

  • ¹H NMR: Will confirm the presence of all proton environments, including the distinct protons on the pyrimidine and piperidine rings. The splitting patterns will help establish connectivity.

  • ¹³C NMR: Will show all unique carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[15]

  • ¹⁹F NMR: This is a crucial and straightforward experiment. It will show a single sharp signal for the CF₃ group, confirming its presence.[16][17] The chemical shift is highly sensitive to the electronic environment, making it a powerful probe.[18]

Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the compound and allow for clear observation of the hydroxyl proton.[15]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹³C, an extended acquisition time may be needed to get a good signal-to-noise ratio.

Expected NMR Data:

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H 8.5 - 9.0 (pyrimidine H)Singlet or doublet depending on substitution.
7.0 - 7.5 (pyrimidine H)Singlet or doublet.
4.0 - 4.5 (piperidine CH-N)Multiplet.
3.5 - 4.0 (piperidine CH-OH)Multiplet.
1.5 - 2.0 (piperidine CH₂)Multiplets.
4.5 - 5.5 (OH)Broad singlet, exchangeable with D₂O.
¹³C 155 - 170 (pyrimidine C)Multiple signals.
120 - 125 (CF₃)Quartet due to ¹JCF coupling.[15]
100 - 110 (pyrimidine CH)Signal for the protonated pyrimidine carbon.
60 - 70 (piperidine CH-OH)
40 - 50 (piperidine CH-N)
30 - 40 (piperidine CH₂)
¹⁹F -60 to -80A sharp singlet relative to a standard like CFCl₃.
Mass Spectrometry (MS)

Causality Behind Method Design: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule, as it is a soft method suitable for polar compounds.[19] Analysis in positive ion mode is preferred because the basic piperidine nitrogen is readily protonated, yielding a strong [M+H]⁺ signal. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[15][20] Tandem MS (MS/MS) helps confirm the structure by analyzing fragmentation patterns. A key expected fragmentation is the α-cleavage adjacent to the piperidine nitrogen.[21]

Protocol 3: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation and Conditions:

    • System: LC coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[21]

    • Ionization Mode: Positive ESI.[21]

    • Scan Mode: Full scan (e.g., m/z 100-500) to find the parent ion.

    • MS/MS: Perform a product ion scan on the determined [M+H]⁺ precursor ion to observe fragmentation.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₁₂F₃N₃O

  • Exact Mass: 247.0932

  • [M+H]⁺ (Precursor Ion): m/z 248.1010

  • Key Fragment Ions: Fragmentation will likely involve the piperidine ring, such as loss of H₂O from the hydroxyl group or cleavage of the ring itself.[21]

Infrared (IR) Spectroscopy

Causality Behind Method Design: FTIR is a rapid and simple technique to confirm the presence of key functional groups.[22] The spectrum will provide evidence for the O-H stretch from the alcohol, C-H stretches from the rings, C=N and C=C stretches from the pyrimidine ring, and strong C-F stretches from the trifluoromethyl group.[23]

Protocol 4: FTIR Analysis

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition:

    • Collect the spectrum, typically from 4000 to 400 cm⁻¹.[22]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[22]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500O-H Stretch (broad)Alcohol
2850-3000C-H StretchAliphatic (Piperidine)
1550-1650C=N, C=C StretchPyrimidine Ring
1100-1350C-F Stretch (strong)Trifluoromethyl
1000-1200C-O StretchAlcohol

Method Selection Logic

The choice of analytical technique is dictated by the question being asked: identity or purity. The following diagram outlines the decision-making process.

Method_Selection Fig. 2: Method Selection Logic Diagram cluster_identity Structural Identity & Confirmation cluster_purity Purity, Assay & Impurities question What is the analytical goal? NMR NMR (¹H, ¹³C, ¹⁹F) Primary Structure question->NMR Identity HPLC HPLC-UV Quantitative Purity & Assay question->HPLC Purity MS HRMS Elemental Composition NMR->MS FTIR FTIR Functional Groups MS->FTIR goal1 Goal: Unambiguous structural and molecular formula confirmation. FTIR->goal1 LCMS LC-MS Impurity Identification HPLC->LCMS GCMS GC-MS Residual Solvents LCMS->GCMS goal2 Goal: Quantify the main component and identify/quantify impurities. GCMS->goal2

Caption: Decision tree for selecting analytical techniques.

Conclusion

The comprehensive characterization of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol requires an orthogonal set of analytical techniques. The protocols and rationale outlined in this application note provide a robust framework for researchers to confirm the identity and assess the purity of this important pharmaceutical intermediate. By combining HPLC for quantitative analysis with NMR and MS for definitive structural elucidation, scientists can ensure the quality and consistency of the material, which is a foundational requirement for successful drug development and regulatory compliance.[24][25][26]

References

  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92.
  • Scargill, M. A., et al. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Benchchem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (2025). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry.
  • Oxford Academic. (n.d.). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10.
  • ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
  • NIH. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Acino. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Application Note: Strategic Deployment of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the utilization of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol in high-throughput screening (HTS). We delve into the compound's chemical rationale, establishing its suitability as a screening molecule, and present detailed, validated protocols for its application in two major drug discovery target classes: protein kinases and G-protein coupled receptors (GPCRs). The methodologies are designed to be robust, reproducible, and compatible with automated HTS workflows, ensuring the generation of high-quality, actionable data. This document serves as a practical resource for researchers aiming to leverage this scaffold in identifying novel modulators of critical biological pathways.

Compound Profile and Rationale for HTS

Chemical Properties and Structure

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a synthetic organic compound featuring a trifluoromethyl-substituted pyrimidine ring linked to a piperidinol moiety. This structure positions it as a valuable asset for screening libraries.

  • Chemical Structure: Chemical structure of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

  • Key Identifiers:

    • CAS Number: 401930-07-2[1]

    • Molecular Formula: C₁₀H₁₂F₃N₃O[1]

    • Molecular Weight: 247.22 g/mol [1]

PropertyValueSource
Melting Point 99 °C[1][2]
Boiling Point 366.4±52.0 °C (Predicted)[1]
Density 1.383 g/cm³ (Predicted)[1]
pKa 14.51±0.20 (Predicted)[1]
Rationale for Use in Drug Discovery Screening

The molecular architecture of this compound is noteworthy for several reasons, making it a prime candidate for HTS campaigns targeting key enzyme and receptor families.

  • Privileged Scaffolds: The structure incorporates two "privileged scaffolds" commonly found in bioactive molecules. The pyrimidine ring is a cornerstone of many kinase inhibitors, acting as a hinge-binding motif that mimics the adenine region of ATP.[3][4] The piperidine ring is prevalent in GPCR ligands and other CNS-active agents, where it often influences receptor affinity, selectivity, and pharmacokinetic properties.

  • Trifluoromethyl (CF₃) Group: The electron-withdrawing CF₃ group can significantly enhance biological activity. It often improves metabolic stability by blocking potential sites of oxidation and can increase binding affinity through favorable interactions with the target protein.[5]

  • Hydroxyl (OH) Group: The piperidin-4-ol moiety provides a key hydrogen bond donor and acceptor, which can be critical for target engagement.[6] It also offers a reactive handle for future medicinal chemistry efforts in hit-to-lead optimization.

Safety and Handling

As with any chemical reagent, proper handling is essential.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][7][8]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[7][8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.[7]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][7]

HTS Assay Development: A Self-Validating Framework

The success of any HTS campaign hinges on the development of a robust and reliable assay.[9] The goal is to create a self-validating system where data quality is continuously monitored.[10] The workflow begins with assay development and miniaturization, followed by rigorous validation before initiating the full screen.[11]

HTS_Assay_Development_Workflow cluster_0 Phase 1: Development & Miniaturization cluster_1 Phase 2: Validation cluster_2 Phase 3: Screening A Assay Conception (Target Biology) B Reagent Sourcing & Optimization A->B C Miniaturization (e.g., to 384-well) B->C D Assay Stability & Reagent Tolerance C->D E Plate Uniformity (Signal Window) D->E F Statistical Validation (Calculate Z'-Factor) E->F G Pilot Screen (~2,000 Compounds) F->G Z' > 0.5 H Full Library Screen G->H I Hit Confirmation & Dose-Response H->I

General workflow for HTS assay development and validation.

A critical metric for assay robustness is the Z'-factor , which assesses the statistical separation between positive and negative controls. An assay is considered suitable for HTS when it consistently achieves a Z'-factor greater than 0.5.[11][12]

Application Protocol 1: Biochemical Kinase Inhibition Assay

The pyrimidine core of the title compound makes it an ideal candidate for screening against protein kinases, which are high-value targets in oncology and immunology.[3][13] This protocol describes a homogenous, luminescence-based assay that quantifies remaining ATP after the kinase reaction, providing a highly sensitive and robust method for identifying inhibitors.[14][15]

Principle

Kinase activity is measured by the consumption of ATP. After the kinase reaction, a luciferase-based reagent is added to measure the remaining ATP. A low luminescence signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition of the kinase (ATP remains).[15] This "glow" luminescence format is well-suited for HTS due to its simplicity and strong signal.[16]

Workflow Diagram

Kinase_Assay_Workflow A 1. Dispense Compound (100 nL in 384-well plate) B 2. Add Kinase & Substrate Mix (5 µL) A->B C 3. Incubate at RT (e.g., 60 min) B->C D 4. Add ATP Detection Reagent (5 µL, e.g., Kinase-Glo®) C->D E 5. Incubate at RT (10 min, dark) D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Data Analysis (% Inhibition, IC50) F->G

Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol (384-Well Format)
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (from a 10 mM DMSO stock) or control compounds into a 384-well solid white, low-volume assay plate. This results in a final screening concentration of 10 µM in a 10 µL final volume.

    • Controls:

      • Negative Control (0% Inhibition): Dispense 100 nL of DMSO.

      • Positive Control (100% Inhibition): Dispense 100 nL of a known potent inhibitor (e.g., Staurosporine at 10 µM final concentration).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate/ATP reaction mix in kinase assay buffer. The final concentrations of ATP should be at or near the Km for the specific kinase being tested.

    • Using a multi-channel pipette or automated dispenser, add 5 µL of the 2X reaction mix to each well.

    • Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) to mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare the ATP detection reagent (e.g., Promega Kinase-Glo®) according to the manufacturer's instructions.

    • Add 5 µL of the detection reagent to all wells.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (Signal_well - Signal_pos_ctrl_avg) / (Signal_neg_ctrl_avg - Signal_pos_ctrl_avg)

    • Calculate the Z'-factor for the plate to ensure data quality: Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

    • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Application Protocol 2: Cell-Based GPCR Antagonist Assay

The piperidine scaffold is a common feature in GPCR-targeted drugs. This protocol outlines a cell-based calcium flux assay to identify antagonists of a Gq-coupled GPCR. This method is widely used in HTS for its robust, transient signal and physiological relevance.[17][18]

Principle

Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium ([Ca²⁺]i).[19] This can be monitored using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca²⁺. In an antagonist screening mode, cells are pre-incubated with the test compound. A subsequent challenge with a known agonist will result in a blunted fluorescent signal if the test compound is an effective antagonist.[18]

Workflow Diagram

GPCR_Assay_Workflow A 1. Seed Cells (Expressing target GPCR) in 384-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Load with Calcium Dye (e.g., Fluo-4 AM) B->C D 4. Add Compound/Controls C->D E 5. Pre-incubate D->E F 6. Read Baseline Fluorescence (e.g., FLIPR, FDSS) E->F Place in Reader G 7. Add Agonist & Read Signal F->G H 8. Data Analysis (% Inhibition, IC50) G->H

Workflow for a cell-based GPCR calcium flux antagonist assay.
Detailed Protocol (384-Well Format)
  • Cell Plating:

    • Seed a stable cell line expressing the Gq-coupled GPCR of interest into a 384-well, black-walled, clear-bottom plate at an optimized density (e.g., 10,000 cells/well) in 20 µL of culture medium.

    • Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM with probenecid to prevent dye extrusion) in an appropriate assay buffer (e.g., HBSS).

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare a 4X compound plate containing 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and controls in assay buffer.

    • Add 10 µL from the compound plate to the cell plate. The final compound concentration will be 1X (e.g., 10 µM).

    • Controls:

      • Negative Control (0% Inhibition): Buffer with DMSO.

      • Positive Control (100% Inhibition): A known potent antagonist of the target GPCR.

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Place the plate into a kinetic plate reader (e.g., a FLIPR® or FDSS® system).

    • Read baseline fluorescence for 10-20 seconds.

    • Inject a 4X solution of a known agonist at its EC₈₀ concentration (10 µL).

    • Continue reading the fluorescence signal for an additional 60-120 seconds to capture the full calcium response.

  • Data Analysis:

    • Calculate the response for each well (e.g., maximum - minimum fluorescence).

    • Calculate percent inhibition relative to controls, similar to the kinase assay protocol.

    • Determine the Z'-factor for the plate to validate the run.

    • Active antagonists will show a dose-dependent decrease in the agonist-stimulated calcium signal.

Conclusion

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol represents a high-potential screening compound due to its incorporation of privileged structural motifs relevant to major drug target classes. The detailed biochemical and cell-based protocols provided herein are robust, HTS-compatible, and designed with internal validation metrics to ensure high-quality data generation. By employing these methodologies, researchers can effectively screen this compound and its analogs to identify novel starting points for drug discovery programs.

References

  • Wang, B., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Available at: [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies. Available at: [Link]

  • Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. Proc. SPIE 3259, Systems and Technologies for Clinical Diagnostics and Drug Discovery. Available at: [Link]

  • Wang, B., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Publications. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. ChemBioChem. Available at: [Link]

  • Mishra, S. K., et al. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). LinkedIn. Available at: [Link]

  • Koresawa, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. Available at: [Link]

  • Ruchaud, S., et al. (2011). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Fluorescence-based assays. Methods in Molecular Biology. Available at: [Link]

  • Williams, C. (2004). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Design. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

  • Williams, C. (2004). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. Available at: [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Available at: [Link]

  • Yin, D., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. Available at: [Link]

  • InfinixBio. (2024). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Available at: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Zhang, X. D. (2015). Assay Validation in High Throughput Screening – from Concept to Application. High-Throughput Screening and Drug Discovery. Available at: [Link]

  • Technology Networks. (2022). High-Throughput Screening. Drug Discovery. Available at: [Link]

  • Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. Available at: [Link]

  • Fujikawa, K., & Ishida, S. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • European Patent Office. (n.d.). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]

  • Ataman Kimya. (n.d.). Piperidine. Available at: [Link]

  • Al-Zain, M. N., et al. (2023). Antimicrobial, Antibiofilm, and Antioxidant Potentials of Four Halophytic Plants... MDPI. Available at: [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. Available at: [Link]

  • Salehi, B., et al. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules. Available at: [Link]

Sources

In Vivo Experimental Design and Protocols for Piperidine-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in numerous approved pharmaceuticals.[1][2][3][4] Specifically, piperidine-4-ol derivatives, which incorporate a hydroxyl group at the 4-position, serve as versatile intermediates and key pharmacophores in drug discovery programs targeting a wide array of diseases, including cancer, neurological disorders, pain, and infectious diseases.[5][6][7][8][9][10][11][12][13] The transition from promising in vitro activity to a viable preclinical candidate hinges on rigorous and well-designed in vivo experimentation. This guide provides a strategic framework and detailed protocols for researchers initiating in vivo studies with novel piperidine-4-ol derivatives. We emphasize the causality behind experimental choices, adherence to international standards for animal welfare and reporting, and the integration of pharmacokinetic and pharmacodynamic principles to yield robust, reproducible, and translatable data.

The Strategic Imperative of In Vivo Experimental Design

The ARRIVE Guidelines: A Foundation for Rigor and Reproducibility

Before any practical work begins, all experimental plans must be structured in accordance with the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines .[14][15][16] These guidelines are a checklist of recommendations developed to improve the transparency and reliability of animal research.[14][15] Adherence to the ARRIVE Essential 10 checklist is the minimum standard for ensuring that the resulting data can be adequately scrutinized, evaluated, and reproduced.[17][18]

G cluster_Plan Phase 1: Strategic Planning cluster_PKPD Phase 2: PK/PD Characterization cluster_Efficacy Phase 3: Efficacy Evaluation cluster_Analysis Phase 4: Data Analysis & Reporting Compound Novel Piperidine-4-ol Derivative PhysChem Physicochemical Characterization (Solubility, Stability) Compound->PhysChem Assess properties Formulation Formulation Development PhysChem->Formulation Develop vehicle Tox Acute Toxicity Study (e.g., OECD 425) Formulation->Tox Determine MTD PK Pharmacokinetic (PK) Study (Dose, Route, Sampling) Tox->PK Inform dose selection PD Pharmacodynamic (PD) Study (Target Engagement, Biomarkers) PK->PD Relate exposure to effect EfficacyStudy Definitive Efficacy Study (Controls, Blinding, Endpoints) PD->EfficacyStudy Confirm mechanism Model Disease Model Selection (e.g., Xenograft, Neurological) Model->EfficacyStudy Select relevant model Analysis Statistical Analysis EfficacyStudy->Analysis Evaluate outcomes Reporting Reporting (ARRIVE Guidelines) Analysis->Reporting Disseminate findings

Foundational Steps: Formulation and Toxicity

A common failure point in early in vivo studies is inadequate drug exposure due to poor formulation.[19] Many novel piperidine-4-ol derivatives, like other small molecules, may exhibit low aqueous solubility ("brick dust"), making direct administration in saline or water unfeasible.[19]

Formulation Development

The objective is to create a homogenous, stable solution or suspension that allows for accurate dosing and maximizes bioavailability. The choice of vehicle must be empirically determined and should be non-toxic at the administered volume.

Causality: The vehicle itself must be tested in a control group because components like DMSO or Tween can have biological effects, which could confound the interpretation of the compound's activity.

Component Role Common Concentration Range Considerations
DMSO Solubilizing agent1-10%Can have inflammatory and cryoprotective effects.
PEG300 / PEG400 Co-solvent10-60%Can increase viscosity.
Tween 80 / Kolliphor EL Surfactant/Emulsifier1-10%Can cause hypersensitivity reactions in some animals.
Corn Oil / Sesame Oil Lipid-based vehicleUp to 100%Suitable for highly lipophilic compounds; oral gavage.
Carboxymethylcellulose (CMC) Suspending agent0.5-2% in water/salineFor compounds that cannot be fully dissolved.
Table 1: Common Formulation Vehicles for In Vivo Dosing.[20]
Protocol 1: Acute Oral Toxicity Assessment (OECD 425)

Before proceeding to efficacy studies, it is essential to determine the compound's safety profile and establish a Maximum Tolerated Dose (MTD). The OECD Test Guideline 425 (Up-and-Down Procedure) is a validated method that minimizes animal use while providing a robust estimate of acute toxicity.[21]

Principle: This method involves sequential dosing of single animals. The outcome of the previous animal (survival or death) determines the dose for the next animal (decreased or increased). This approach efficiently hones in on the LD50.[21]

Step-by-Step Protocol:

  • Animal Selection: Use a single sex, typically female rats or mice, as they are often slightly more sensitive.[21] Justify the choice of species and strain.

  • Dose Preparation: Prepare the piperidine-4-ol derivative in the selected vehicle. The concentration should allow for a standard dosing volume (e.g., 5-10 mL/kg for rats).

  • Starting Dose Selection: Choose a starting dose based on in vitro cytotoxicity data or information from structurally related compounds. A default starting dose of 175 mg/kg is suggested if no other information is available.[21]

  • Dosing and Observation (Animal 1): Fast the animal overnight. Administer the starting dose via oral gavage. Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity (e.g., changes in posture, respiration, convulsions).

  • Sequential Dosing:

    • If the first animal survives, the dose for the next animal is increased (e.g., by a factor of 3.2).

    • If the first animal dies, the dose for the next animal is decreased.

  • Stopping Criteria: The test is typically completed after observing a series of outcomes that allow for statistical calculation of the LD50 and confidence intervals, as detailed in the OECD 425 guideline.

  • Data Analysis: Use the Maximum Likelihood Method to calculate the LD50 estimate and confidence interval. This provides the MTD that will inform the dose selection for subsequent efficacy studies.[21]

Pharmacokinetics and Pharmacodynamics (PK/PD)

An efficacy study without PK data is difficult to interpret. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing a rational dosing schedule.[22][23]

Causality: If a compound fails in an efficacy study, PK data can help determine if the failure was due to a lack of intrinsic activity or simply because the compound did not reach the target tissue at a sufficient concentration for a sufficient duration.

G cluster_Metrics Key Metrics Dose Administered Dose (e.g., mg/kg) PK Pharmacokinetics (PK) 'What the body does to the drug' (Absorption, Distribution, Metabolism, Excretion) Dose->PK determines PD Pharmacodynamics (PD) 'What the drug does to the body' (Target Engagement, Biomarker Modulation) PK->PD drives PK_Metrics Plasma Concentration (AUC, Cmax, T½) PK->PK_Metrics Efficacy Therapeutic Efficacy (e.g., Tumor Regression, Symptom Improvement) PD->Efficacy leads to PD_Metrics Target Occupancy (%) Biomarker Level PD->PD_Metrics

Protocol 2: Preliminary Pharmacokinetic (PK) Study in Rodents

Principle: A single dose of the piperidine-4-ol derivative is administered to a cohort of animals, and blood samples are collected at multiple time points to determine the plasma concentration-time profile.

Step-by-Step Protocol:

  • Animal Preparation: Use catheterized animals (e.g., jugular vein cannulated rats) if possible to facilitate repeated blood sampling from the same animal. If not feasible, use a composite design where each time point corresponds to a different group of animals (typically mice).

  • Dosing: Administer a single dose of the compound, typically intravenously (IV) to determine bioavailability and orally (PO) or intraperitoneally (IP) depending on the intended clinical route. A typical dose for a preliminary PK study is lower than the MTD (e.g., 5-10 mg/kg).[19]

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the piperidine-4-ol derivative in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot the plasma concentration versus time. Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T½).

Route Typical Sampling Time Points (Hours)
Intravenous (IV) 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO) 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 24
Table 2: Sample Time Points for a Rodent PK Study.

Efficacy Studies: Demonstrating a Therapeutic Effect

With an established MTD and a preliminary understanding of the PK profile, definitive efficacy studies can be designed. The choice of animal model is paramount and must be directly relevant to the therapeutic hypothesis.[24][25]

Causality: Using an inappropriate animal model is a primary cause of translational failure between preclinical and clinical studies.[24] The model must recapitulate key aspects of the human disease, whether it's genetic basis, pathophysiology, or symptomatology.[25]

Therapeutic Area Commonly Used In Vivo Models Rationale / Key Features
Oncology Subcutaneous Xenograft (e.g., human cancer cell line in immunodeficient mice)Evaluates direct anti-proliferative effects of a compound.[12]
Neurological Disorders 6-OHDA or MPTP models (Parkinson's); APP/PS1 mice (Alzheimer's)Toxin-induced or genetic models that replicate dopaminergic neurodegeneration or amyloid-β accumulation, respectively.[26][27]
Pain / Analgesia Hot Plate Test, Tail Flick Test, Von Frey Hairs (Neuropathic Pain)Measure response to thermal or mechanical stimuli to assess analgesic effects.[8][9]
Anti-inflammatory LPS-induced inflammation, Carrageenan-induced paw edemaModels acute inflammatory responses characterized by cytokine release and edema.[12]
Table 3: Common Animal Models for Relevant Therapeutic Areas.
Protocol 3: General Efficacy Study in a Xenograft Mouse Model

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, mice are randomized into treatment groups to evaluate the effect of the piperidine-4-ol derivative on tumor growth.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor cells.

  • Cell Culture and Implantation: Culture the selected human cancer cell line in vitro. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (e.g., 1-5 million cells in 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Blinding: Once tumors reach the target size, randomize the mice into treatment groups. This is a critical step to avoid bias.[28] The investigator administering the drug and measuring the tumors should be blinded to the treatment groups.[28]

  • Treatment Groups:

    • Group 1: Vehicle Control: Receives the formulation vehicle only. This group establishes the baseline tumor growth rate.

    • Group 2: Test Compound (Low Dose): Receives the piperidine-4-ol derivative at a low, well-tolerated dose.

    • Group 3: Test Compound (High Dose): Receives the compound at a dose near the MTD.

    • Group 4: Positive Control: (Optional but recommended) Receives a standard-of-care drug for that cancer type.

  • Dosing and Monitoring: Administer the treatments according to the schedule informed by the PK study (e.g., once daily, twice daily). Monitor animal health daily, including body weight, clinical signs of distress, and tumor size.

  • Endpoints: The study is terminated when tumors in the control group reach a predetermined maximum size or when pre-defined clinical endpoints are met. Euthanize all animals and collect tumors, blood, and relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the groups. A common metric is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

Group Treatment Dose (mg/kg) Route Schedule N (animals)
1Vehicle (e.g., 5% DMSO/40% PEG300/55% Saline)N/APOQD x 21 days10
2Compound X25POQD x 21 days10
3Compound X75POQD x 21 days10
4Positive ControlVariesPOQD x 21 days10
Table 4: Example Dosing Regimen for an Efficacy Study.

Conclusion

The in vivo evaluation of piperidine-4-ol derivatives is a complex but essential process in the journey from chemical entity to potential therapeutic. A logical, stepwise approach grounded in the principles of robust experimental design, ethical conduct, and regulatory guidelines is non-negotiable. By first establishing a suitable formulation and safety profile, then characterizing the pharmacokinetic behavior, and finally selecting a relevant disease model, researchers can design powerful efficacy studies. This structured methodology not only enhances the likelihood of success but also ensures that the generated data is reliable, reproducible, and ultimately, translatable to the clinical setting.

References

  • Title: ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) Source: The University of Iowa URL: [Link]

  • Title: ARRIVE Guidelines: Home Source: NC3Rs URL: [Link]

  • Title: The ARRIVE guidelines 2.0 Source: NC3Rs URL: [Link]

  • Title: The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research Source: PLOS Biology via NIH URL: [Link]

  • Title: ARRIVE guidelines - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A New Look at Animal Models of Neurological Disorders Source: Neurotherapeutics via NIH URL: [Link]

  • Title: Oecd guidelines for toxicology studies Source: Slideshare URL: [Link]

  • Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: Bioorganic & Medicinal Chemistry Letters via NIH URL: [Link]

  • Title: OECD GUIDELINES.pptx Source: Slideshare URL: [Link]

  • Title: New Insights into and Emerging Roles of Animal Models for Neurological Disorders Source: International Journal of Molecular Sciences via NIH URL: [Link]

  • Title: OECD Test Guideline 425 Source: National Toxicology Program URL: [Link]

  • Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES Source: Vietnam Center for Food Safety Risk Assessment (VFSA) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Animal Models in Psychiatry and Neurology Source: Greentech Bioscience Preclinical CRO Services URL: [Link]

  • Title: Animal Models for the Study of Neurological Diseases and Their Link to Sleep Source: MDPI URL: [Link]

  • Title: (PDF) Experimental Animal Models in Neurological Diseases Source: ResearchGate URL: [Link]

  • Title: Pharmacological properties of natural piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Why form & formulation should be embedded in early drug discovery Source: Sygnature Discovery URL: [Link]

  • Title: Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets Source: ACS Publications URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]

  • Title: Tackling In Vivo Experimental Design Source: ModernVivo URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL: [Link]

  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Semantic Scholar URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed URL: [Link]

  • Title: Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models Source: Pharmacognosy Journal URL: [Link]

  • Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: ResearchGate URL: [Link]

  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: ResearchGate URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

  • Title: (a) Experimental design of in vivo experiment. Mice were divided into... Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: SpringerLink URL: [Link]

  • Title: Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing Source: LinkedIn URL: [Link]

Sources

Application Notes & Protocols: A tiered approach to assessing blood-brain barrier permeability of trifluoromethylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethyl Group as a Key to the CNS

The blood-brain barrier (BBB) represents the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain's microenvironment but simultaneously prevents the vast majority of potential drug candidates from reaching their intended targets. For medicinal chemists, designing molecules that can effectively traverse this barrier is a paramount challenge.

Trifluoromethylpyrimidines are a class of compounds of significant interest in CNS drug discovery. The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy to enhance the drug-like properties of a molecule.[1][2] Its strong electron-withdrawing nature and high lipophilicity can profoundly increase metabolic stability and, crucially, the ability to penetrate cell membranes.[1][3] This enhancement in lipophilicity often improves a compound's ability to passively diffuse across the lipid-rich endothelial cells of the BBB.[2][3] However, permeability is not governed by lipophilicity alone. Factors such as molecular weight, hydrogen bonding capacity, and, critically, interaction with active efflux transporters like P-glycoprotein (P-gp), create a complex landscape for CNS drug penetration.[4][5][6]

This guide provides a comprehensive, multi-tiered framework for robustly assessing the BBB permeability of novel trifluoromethylpyrimidine-based compounds. We will move from high-throughput, early-stage screening methods to more complex, resource-intensive assays that provide deeper mechanistic insights, ensuring that research and development efforts are focused on the most promising candidates.

Tier 1: Early-Stage Screening for Passive Permeability

The initial goal is to rapidly assess the intrinsic, passive permeability of a large number of compounds to filter out those with poor fundamental absorption characteristics. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal tool for this purpose.

Causality Behind the Choice: Why PAMPA-BBB?

The PAMPA-BBB assay is a cell-free, high-throughput method that models passive, transcellular diffusion.[7][8] It measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid solution mimicking the BBB, to an acceptor compartment.[7][9] Its primary advantage is its simplicity and speed, as it isolates passive permeability from the complexities of active transport and cellular metabolism.[7] For trifluoromethylpyrimidines, where enhanced lipophilicity is an intended design feature, PAMPA-BBB provides a direct and rapid confirmation of this critical property's impact on membrane traversal.[10]

Experimental Workflow: PAMPA-BBB

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock of test compound in DMSO prep2 Dilute stock to 50 µM in Phosphate Buffer (pH 7.4) prep1->prep2 assay1 Add 150 µL of diluted compound to Donor plate wells prep2->assay1 prep3 Coat acceptor plate membrane with 5 µL Porcine Brain Lipid assay3 Assemble PAMPA sandwich: Acceptor plate on top of Donor plate prep3->assay3 assay1->assay3 assay2 Add 300 µL of Brain Sink Buffer to Acceptor plate wells assay2->assay3 assay4 Incubate for 4-5 hours at room temperature with gentle stirring assay3->assay4 analysis1 Measure compound concentration in Donor, Acceptor, and Reference wells via LC-MS/MS assay4->analysis1 analysis2 Calculate Permeability Coefficient (Pe) analysis1->analysis2

Caption: High-level workflow for the PAMPA-BBB assay.

Protocol: High-Throughput PAMPA-BBB Screening

I. Materials & Reagents:

  • 96-well filter plates (Acceptor Plate, e.g., Millipore PVDF)

  • 96-well PTFE donor plates (Donor Plate)

  • Porcine Brain Lipid solution (e.g., Pion Inc.)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Brain Sink Buffer (BSB, e.g., Pion Inc.)

  • Test Compounds and Control Compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • LC-MS/MS system for quantification

II. Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of all trifluoromethylpyrimidine candidates and control compounds in DMSO. Dilute these stocks to a final concentration of 50 µM in PBS (pH 7.4). This will serve as the donor solution.

  • Membrane Coating: Using a multichannel pipette, carefully add 5 µL of the porcine brain lipid solution to each well of the filter (acceptor) plate, ensuring the entire membrane surface is coated.

  • Plate Loading (Donor): Add 150 µL of the prepared donor solution (from step 1) to each well of the donor plate.

  • Plate Loading (Acceptor): Add 300 µL of Brain Sink Buffer to each well of the coated acceptor plate.

  • Assay Assembly: Gently place the acceptor plate on top of the donor plate to form the PAMPA "sandwich." Ensure a snug fit to prevent evaporation.

  • Incubation: Incubate the assembled plate at room temperature for 4-5 hours. If using a stirring-compatible system, gentle agitation can improve reproducibility.[11]

  • Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from the donor and acceptor wells. Analyze the concentration of the compound in each compartment, as well as in a reference sample of the initial donor solution, using a validated LC-MS/MS method.

III. Data Interpretation & Validation: The apparent permeability coefficient (Pₑ) is calculated using the following equation:

Pₑ (cm/s) = [ -ln(1 - Cₐ(t) / Cₑq) ] * ( Vₐ * Vd ) / ( Area * t * (Vₐ + Vd) )

Where:

  • Cₐ(t) is the concentration in the acceptor well at time t.

  • Cₑq is the equilibrium concentration.

  • Vₐ and Vd are the volumes of the acceptor and donor wells.

  • Area is the surface area of the membrane.

  • t is the incubation time in seconds.

Permeability ClassPₑ (x 10⁻⁶ cm/s)Interpretation for CNS Candidates
High > 4.0High potential for passive BBB penetration. Priority for Tier 2.
Moderate 2.0 - 4.0Possible BBB penetration. Consider for Tier 2.
Low < 2.0Unlikely to penetrate BBB via passive diffusion. Deprioritize.

Self-Validation: The assay is validated by the performance of high and low permeability controls. Propranolol should yield a high Pₑ value, while atenolol should be low. Consistent results for these controls confirm the integrity of the artificial membrane and the assay procedure.

Tier 2: Assessing Active Efflux in a Cellular Context

Compounds that demonstrate good passive permeability must next be evaluated for their interaction with efflux transporters, which actively pump substrates out of the brain endothelial cells and back into the bloodstream. P-glycoprotein (MDR1) is the most prominent and critical of these transporters.[12][13]

Causality Behind the Choice: Why MDCK-MDR1?

The Madin-Darby Canine Kidney (MDCK) cell line, transfected to overexpress the human MDR1 gene (encoding P-gp), is the industry-standard model for this assessment.[13][14][15] These cells form a polarized monolayer with tight junctions on a semi-permeable membrane, creating two distinct compartments: an apical (A) side, analogous to the blood side of the BBB, and a basolateral (B) side, analogous to the brain side.[13]

By measuring the transport of a compound in both directions (A-to-B and B-to-A), we can calculate an efflux ratio . A significantly higher B-to-A transport rate indicates that the compound is actively pumped by P-gp from the "brain" side back to the "blood" side.[15] This assay is crucial for trifluoromethylpyrimidines because the same lipophilicity that enhances passive diffusion can also make them recognizable substrates for P-gp.

Experimental Workflow: MDCK-MDR1 Bidirectional Assay

MDCK_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment (in parallel) cluster_analysis Analysis & Calculation culture1 Seed MDCK-MDR1 cells on Transwell inserts culture2 Culture for 3-5 days to form a confluent monolayer culture1->culture2 culture3 Verify monolayer integrity via TEER measurement (>600 Ω·cm²) culture2->culture3 transportA A → B Transport: Add compound to Apical (A) side. Sample from Basolateral (B) side. culture3->transportA transportB B → A Transport: Add compound to Basolateral (B) side. Sample from Apical (A) side. culture3->transportB transportC Repeat B → A Transport in presence of a P-gp inhibitor (e.g., Verapamil) culture3->transportC analysis1 Quantify compound concentration in all samples via LC-MS/MS transportA->analysis1 transportB->analysis1 transportC->analysis1 analysis2 Calculate Papp (A→B) and Papp (B→A) analysis1->analysis2 analysis3 Calculate Efflux Ratio (ER) analysis2->analysis3

Caption: Workflow for determining P-gp substrate potential using the MDCK-MDR1 assay.

Protocol: Bidirectional MDCK-MDR1 Permeability Assay

I. Materials & Reagents:

  • MDCK-MDR1 cell line

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Test compounds and controls (e.g., Prazosin - P-gp substrate, Propranolol - non-substrate)

  • P-gp inhibitor (e.g., Verapamil or Elacridar)

  • Trans-Epithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

II. Step-by-Step Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at a high density (e.g., 1.8 x 10⁵ cells/well for a 24-well plate format).[14]

  • Monolayer Formation: Culture the cells for 3-5 days, replacing the medium every other day, until a confluent, polarized monolayer is formed.

  • Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with a TEER value >600 Ω·cm², which indicates robust tight junction formation.[14]

  • Experiment Setup:

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Prepare test compound solutions (e.g., 10 µM) in transport buffer. For inhibitor arms, also include a P-gp inhibitor (e.g., 100 µM Verapamil).

  • A-to-B Transport: Add the compound solution to the apical (A) compartment. Add fresh transport buffer to the basolateral (B) compartment.

  • B-to-A Transport: Add the compound solution to the basolateral (B) compartment. Add fresh transport buffer to the apical (A) compartment. Perform this in separate wells, both with and without the P-gp inhibitor.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere for 90 minutes.[14] At the end of the incubation, take samples from the receiver compartments for LC-MS/MS analysis. Also, sample the donor compartments to calculate mass recovery.

  • Quantification: Analyze all samples by LC-MS/MS to determine the amount of compound transported.

III. Data Interpretation & Validation: First, calculate the apparent permeability (Papp) for each direction:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation (amount of compound in receiver/time).

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor compartment.

Next, calculate the Efflux Ratio (ER) :

ER = Papp (B→A) / Papp (A→B)

| Efflux Ratio (ER) | Interpretation for CNS Candidates | | :--- | :--- | :--- | | ER < 2.0 | Not a significant P-gp substrate. High potential for CNS entry. | | ER ≥ 2.0 | Potential P-gp substrate. Efflux may limit brain exposure. | | ER ≥ 2.0 (but reduced to < 2.0 with inhibitor) | Confirmed P-gp substrate. Brain penetration is likely restricted in vivo. |

Self-Validation: The assay is validated by controls. Prazosin should show a high ER (≥2.0) that is significantly reduced in the presence of a P-gp inhibitor, confirming the cells are expressing functional P-gp.[15] Propranolol should have an ER < 2.0. A mass recovery of 75-125% is expected for all compounds, ensuring that binding to the plate or cell metabolism is not confounding the results.

Tier 3: Definitive In-Life Assessment of Brain Penetration

For lead candidates that exhibit both high passive permeability and low P-gp efflux, the final step is to confirm brain penetration in a living system. The in situ brain perfusion technique is a powerful method for this, providing a quantitative measure of the rate of brain uptake.

Causality Behind the Choice: Why In Situ Brain Perfusion?

This technique involves surgically isolating the blood supply to one hemisphere of a rodent's brain and replacing it with a controlled, compound-containing perfusate.[4][16][17] This allows for the precise measurement of brain uptake over a short period (seconds to minutes) while the BBB remains physiologically intact.[17][18] It directly measures the rate of transport across the BBB, independent of systemic metabolism or clearance, providing a permeability-surface area (PS) product, which is a key parameter for predicting brain drug concentrations.[4][19] This method provides the most direct and physiologically relevant data before committing to full-scale pharmacokinetic and pharmacodynamic studies.

Experimental Workflow: In Situ Brain Perfusion

Perfusion_Workflow cluster_prep Surgical Preparation cluster_perfusion Perfusion cluster_analysis Analysis prep1 Anesthetize rat/mouse prep2 Expose common carotid artery (CCA) and ligate external branches prep1->prep2 prep3 Catheterize the CCA prep2->prep3 perf1 Initiate perfusion with compound-laced buffer via syringe pump prep3->perf1 perf2 Sever jugular veins to allow outflow perf1->perf2 perf3 Perfuse for a short, defined interval (e.g., 30-120 seconds) perf2->perf3 analysis1 Decapitate animal and collect brain tissue perf3->analysis1 analysis2 Homogenize brain tissue and analyze compound concentration via LC-MS/MS analysis1->analysis2 analysis3 Calculate Brain Uptake Clearance (K_in) analysis2->analysis3

Caption: Key steps of the in situ brain perfusion technique in a rodent model.

Protocol: In Situ Brain Perfusion in the Rat

I. Materials & Reagents:

  • Anesthetized Sprague-Dawley rats

  • Surgical tools, sutures, and catheters

  • Syringe pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂, pH 7.4)

  • Test compound and a vascular space marker (e.g., [¹⁴C]-sucrose)

  • Brain homogenization equipment

  • LC-MS/MS and/or liquid scintillation counter

II. Step-by-Step Procedure:

  • Anesthesia and Surgery: Anesthetize the rat (e.g., with isoflurane). Perform a midline cervical incision to expose the right common carotid artery (CCA). Carefully ligate the external carotid and pterygopalatine arteries.

  • Catheterization: Insert a catheter into the CCA, pointing towards the brain.

  • Perfusion Initiation: Begin perfusion with the pre-warmed, oxygenated buffer containing a known concentration of the trifluoromethylpyrimidine and the vascular marker. The flow rate should mimic physiological blood flow (e.g., 10 mL/min). Simultaneously, sever both jugular veins to prevent recirculation and pressure buildup.

  • Timed Perfusion: Continue the perfusion for a precise duration (e.g., 30, 60, or 120 seconds).

  • Termination and Tissue Collection: Stop the perfusion and immediately decapitate the animal. Quickly dissect the brain, collecting the perfused hemisphere.

  • Sample Processing: Weigh the brain tissue, homogenize it, and analyze the concentration of the test compound via LC-MS/MS. Analyze the concentration of the vascular marker (e.g., via scintillation counting) to correct for the compound remaining in the brain's vasculature.

III. Data Interpretation & Validation: The key parameter derived is the brain uptake clearance (Kᵢₙ), calculated as:

Kᵢₙ (mL/s/g) = (A_br - V_v * C_pf) / (C_pf * t)

Where:

  • A_br is the total amount of compound in the brain hemisphere (per gram of tissue).

  • V_v is the vascular volume (determined from the sucrose marker).

  • C_pf is the concentration of the compound in the perfusate.

  • t is the perfusion time in seconds.

The permeability-surface area product (PS) can be derived from Kᵢₙ using the Crone-Renkin equation, which accounts for blood flow.

| Kᵢₙ (µL/s/g) | Interpretation for CNS Candidates | | :--- | :--- | :--- | | > 20 | High rate of brain uptake. Excellent CNS candidate. | | 5 - 20 | Moderate rate of brain uptake. Good CNS candidate. | | < 5 | Low rate of brain uptake. May not achieve therapeutic concentrations in the brain. |

Self-Validation: The technique's validity is confirmed by a low and consistent vascular volume marker signal, indicating that the BBB remained intact during the short perfusion and that the correction for intravascular compound is accurate.

Conclusion

Assessing the BBB permeability of trifluoromethylpyrimidines requires a strategic, tiered approach. By starting with high-throughput in vitro assays like PAMPA-BBB to confirm passive permeability, followed by cell-based assays such as the MDCK-MDR1 model to rule out P-gp efflux, researchers can efficiently identify the most promising candidates. Finally, confirming brain uptake with a physiologically relevant in vivo method like in situ brain perfusion provides the definitive evidence needed to advance a compound with confidence into later-stage preclinical and clinical development for CNS indications. This systematic evaluation ensures that resources are focused on molecules with the highest probability of reaching their target in the brain.

References

  • Summerfield, S. G., et al. (2007). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. PubMed. [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. [Link]

  • Sood, R., et al. (2007). Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. PubMed. [Link]

  • Schuh, C., et al. (2011). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. ResearchGate. [Link]

  • Miller, D. S. (2010). Assessing blood-brain barrier function using in vitro assays. PubMed. [Link]

  • Stone, N. L., et al. (2019). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. [Link]

  • Vemparala, S., et al. (2008). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Pharmaceutical Research. [Link]

  • van de Waterbeemd, H., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Zheng, W., & Zhao, Z. (2012). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology. [Link]

  • Al-Zoubi, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Wang, D., et al. (2024). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. WIREs Computational Molecular Science. [Link]

  • Shaker, B., et al. (2021). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics. [Link]

  • Patsnap. (2024). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]

  • Filimonov, D. A., et al. (2020). Towards Deep Neural Network Models for the Prediction of the Blood–Brain Barrier Permeability for Diverse Organic Compounds. Molecules. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Veszelka, S., et al. (2018). In Vitro Assays for Assessing BBB Permeability. ResearchGate. [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

  • Fischer, H., et al. (1999). Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. Journal of Pharmacy and Pharmacology. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Wiley Online Library. (2012). Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Current Protocols in Pharmacology. [Link]

  • Szadkowska, A., et al. (2024). Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems. Molecules. [Link]

  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments. [Link]

  • ACS Publications. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • de Boer, A. G., & Gaillard, P. J. (2005). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. Medicinal Chemistry Reviews - Online. [Link]

  • Lee, S. K., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics. [Link]

  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. ResearchGate. [Link]

  • Cannon, R. E., et al. (2012). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. Brain Circulation. [Link]

  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]

  • Pandey, S., et al. (2025). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. [Link]

  • Merali, Z., et al. (2011). Validation of In Vivo Magnetic Resonance Imaging Blood–Brain Barrier Permeability Measurements by Comparison With Gold Standard Histology. Stroke. [Link]

  • Loryan, I., & Fricker, G. (2015). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Current Pharmaceutical Biotechnology. [Link]

  • Bio-protocol. (2017). Permeability through the Blood–Brain Barrier (PAMPA-BBB). Bio-protocol. [Link]

  • Kaya, M., & Ahishali, B. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • Shinozaki, Y., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Lee, S. H., et al. (2022). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. International Journal of Molecular Sciences. [Link]

  • Décaudin, B., et al. (2005). Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]

  • Prager, S., et al. (2014). A simple novel approach for detecting blood–brain barrier permeability using GPCR internalization. EMBO Molecular Medicine. [Link]

  • ResearchGate. (n.d.). Functional validation of the in vitro human blood-brain-barrier (BBB) model. ResearchGate. [Link]

  • Sedykh, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. [Link]

  • Thrippleton, M. J., et al. (2019). Blood–brain barrier permeability measured using dynamic contrast‐enhanced magnetic resonance imaging: a validation study. Journal of Physiology. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Volpe, D. A. (2024). Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. AAPS Blog. [Link]

Sources

Application Note & Protocols: Techniques for Evaluating the Metabolic Stability of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety and the Imperative of Metabolic Stability

The piperidine ring is a dominant structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates across a vast range of therapeutic areas.[1] Its prevalence is due to its utility as a versatile scaffold that can be readily functionalized to optimize binding to biological targets and to modulate physicochemical properties.[1] However, the very features that make the piperidine ring attractive can also render it susceptible to metabolic breakdown. The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3]

For piperidine-containing molecules, the ring and its substituents are often metabolic "soft spots," readily modified by drug-metabolizing enzymes.[3][4] Rapid metabolism can lead to high clearance, insufficient drug exposure at the target site, and the formation of potentially active or toxic metabolites.[2][5] Therefore, a thorough evaluation of metabolic stability early in the drug discovery process is essential for identifying and optimizing compounds with favorable pharmacokinetic properties.[6][7]

This guide provides a detailed overview of the key metabolic pathways affecting piperidine compounds and presents field-proven, step-by-step protocols for the most common in vitro assays used to assess their stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Common Metabolic Pathways of Piperidine Compounds

Understanding the primary routes of metabolic attack is fundamental to designing more stable analogues. The metabolism of piperidine-containing drugs is predominantly mediated by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, and to a lesser extent, Flavin-containing Monooxygenases (FMOs).[8][9][10]

Key metabolic transformations include:

  • N-Dealkylation: This is a predominant metabolic pathway for many piperidine drugs, especially 4-aminopiperidine derivatives.[10][11] It involves the enzymatic cleavage of an alkyl group attached to the piperidine nitrogen, often catalyzed by CYP3A4 and CYP2D6.[10][12][13]

  • C-Hydroxylation: Oxidation of the carbon atoms within the piperidine ring is a common pathway. Hydroxylation at the alpha-carbon (adjacent to the nitrogen) can lead to the formation of a carbinolamine intermediate, which may subsequently open the ring or form a stable lactam metabolite.[14]

  • N-Oxidation: The piperidine nitrogen, being a nucleophilic heteroatom, is a substrate for FMOs, leading to the formation of N-oxide metabolites.[9][15] While often considered a detoxification pathway, it represents a route of clearance.[16]

  • Ring Contraction: In some cases, P450-mediated metabolism can lead to the contraction of the six-membered piperidine ring into a five-membered pyrrolidine structure.[17][18]

Visualization of Piperidine Metabolism

The following diagram illustrates the principal sites of metabolic attack on a generic substituted piperidine scaffold.

Caption: Key metabolic pathways targeting the piperidine scaffold.

In Vitro Metabolic Stability Assays

In vitro assays are cost-effective, high-throughput methods used early in drug discovery to estimate the intrinsic clearance (CLint) of a compound.[6][7][19] This value reflects the inherent ability of liver enzymes to metabolize a drug and is crucial for predicting in vivo pharmacokinetic parameters like hepatic clearance and bioavailability.[2][6][20]

Liver Microsomal Stability Assay

This assay is the workhorse for initial metabolic stability screening. Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[7][21]

Causality Behind the Method: This assay is designed to isolate and assess Phase I metabolism. By providing an external source of the essential cofactor NADPH, the CYP enzymatic cycle is initiated, and the rate of disappearance of the parent compound is measured over time.[21][22] Its simplicity and high-throughput nature make it ideal for ranking and comparing large numbers of compounds during lead optimization.[21] However, it's important to recognize its limitation: it lacks Phase II conjugating enzymes and cellular transport mechanisms.[23][24][25]

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Materials & Reagents:

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
  • Pooled Human Liver Microsomes (HLM) (e.g., from a commercial supplier)
  • Potassium Phosphate Buffer (100 mM, pH 7.4)
  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Positive Control Compounds (e.g., Verapamil, Testosterone - high clearance)
  • Internal Standard (IS) solution in acetonitrile (for LC-MS/MS analysis)
  • 96-well incubation and collection plates

2. Experimental Workflow Diagram:

G cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Reagents (Buffer, Microsomes, TC) preincubate 2. Pre-incubate TC + Microsomes (37°C, 5 min) prep->preincubate start_rxn 3. Initiate Reaction (Add NADPH) preincubate->start_rxn timepoint 4. Sample at Timepoints (e.g., 0, 5, 15, 30, 60 min) start_rxn->timepoint quench 5. Quench Reaction (Ice-cold Acetonitrile + IS) timepoint->quench process 6. Process Sample (Centrifuge to pellet protein) quench->process analyze 7. LC-MS/MS Analysis (Quantify remaining TC) process->analyze calculate 8. Data Analysis (Calculate t½ and CLint) analyze->calculate

Caption: General experimental workflow for the microsomal stability assay.

3. Step-by-Step Procedure:

  • Preparation: Thaw HLM and the NADPH regenerating system on ice. Dilute the HLM in phosphate buffer to a working concentration of 1 mg/mL.[26] Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer to a concentration of 2 µM (final incubation concentration will be 1 µM).
  • Pre-incubation: In a 96-well plate, add 50 µL of the 1 mg/mL HLM solution to wells containing 48 µL of the test compound/control working solution. Mix gently and pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath. This step ensures all components reach the optimal reaction temperature.
  • Reaction Initiation: Initiate the metabolic reaction by adding 2 µL of the NADPH regenerating system solution to each well.[22] The T=0 time point sample is taken immediately by transferring an aliquot to the quenching solution.
  • Timepoint Sampling: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove a 25 µL aliquot from the incubation plate and add it to a collection plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard.[21] The cold acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.[21]
  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal proteins.
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.[21]

4. Data Analysis & Interpretation:

  • The percentage of the parent compound remaining at each time point is plotted against time.
  • The natural logarithm (ln) of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (-k).
  • Half-life (t½) is calculated as: t½ = 0.693 / k
  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)[4]
Example Data: Microsomal Stability
CompoundTherapeutic Areat½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Verapamil (Control)Antihypertensive< 10> 138Low
Compound P-1 Antipsychotic2555.4Moderate
Analogue P-1A Antipsychotic8516.3High
Analogue P-1B Antipsychotic> 120< 11.5Very High
Hepatocyte Stability Assay

To gain a more comprehensive and physiologically relevant understanding of metabolic stability, researchers use primary hepatocytes. These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, as well as functional uptake and efflux transporters.[23][25]

Causality Behind the Method: The hepatocyte assay provides a more holistic view of hepatic clearance.[25] It not only accounts for the interplay between Phase I and Phase II metabolism but also incorporates the influence of cell permeability, which is a prerequisite for intracellular metabolism.[25] This assay is therefore considered a better predictor of in vivo hepatic clearance, especially for compounds that are cleared by multiple pathways or are subject to transporter-mediated effects.[19][20]

Protocol: Cryopreserved Human Hepatocyte Suspension Assay

1. Materials & Reagents:

  • Cryopreserved human hepatocytes
  • Hepatocyte incubation medium (e.g., Williams Medium E with supplements)
  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
  • Positive Control Compounds (e.g., Verapamil - Phase I; Umbelliferone - Phase II)
  • Internal Standard (IS) solution in acetonitrile
  • Non-coated 24- or 12-well plates

2. Step-by-Step Procedure:

  • Hepatocyte Preparation: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently transfer the cells to pre-warmed incubation medium and determine cell viability and density using a method like trypan blue exclusion. Centrifuge the cells to remove cryopreservation medium and resuspend them in fresh incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[27][28]
  • Compound Preparation: Prepare a working solution of the test compound (e.g., 100 µM) in the incubation medium. The final concentration in the assay is typically 1 µM.
  • Assay Setup: Add 0.5 mL of the hepatocyte suspension to each well of a non-coated plate. Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator and allow the cells to equilibrate for 10-15 minutes.[28]
  • Reaction Initiation: Start the reaction by adding 5 µL of the 100 µM test compound working solution to the appropriate wells (for a final concentration of 1 µM). Mix gently.
  • Timepoint Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take a 50 µL aliquot of the cell suspension and transfer it into a collection plate containing 150 µL of ice-cold acetonitrile with an internal standard to terminate the reaction.[25][27]
  • Sample Processing & Analysis: Follow steps 5 and 6 from the Microsomal Stability protocol (centrifugation and LC-MS/MS analysis of the supernatant).

3. Data Analysis & Interpretation:

  • Data analysis follows the same principles as the microsomal assay to determine the elimination rate constant (k) and half-life (t½).
  • Intrinsic Clearance (CLint) is calculated differently to account for cell number: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume in µL) / (Number of cells in millions)[27]
  • This in vitro CLint value can then be scaled to predict in vivo hepatic blood clearance using physiological parameters such as liver weight and blood flow.[20][29][30]
Example Data: Hepatocyte Stability
Compoundt½ (min)CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
Verapamil (Control)1838.5High
Compound P-1 4515.4Moderate
Analogue P-1A 1106.3Low
Analogue P-1B > 240< 2.9Very Low

From In Vitro to In Vivo: The Next Steps

While in vitro assays are powerful predictive tools, they are a prelude to in vivo pharmacokinetic (PK) studies.[31][32] Data from these in vitro systems helps in selecting the most promising compounds and appropriate species for in vivo testing.[24] An in vivo PK study involves administering the compound to a living system (e.g., rat or mouse) and measuring its concentration in blood or plasma over time to directly determine parameters like clearance, volume of distribution, and half-life.[32]

Furthermore, identifying the metabolites formed is a crucial step mandated by regulatory agencies like the FDA and EMA.[5][33][34][35] This is accomplished using high-resolution mass spectrometry (LC-HRMS) to analyze samples from both in vitro incubations and in vivo studies, allowing for the structural elucidation of metabolic products.[14][36]

Conclusion

The evaluation of metabolic stability is a non-negotiable step in the development of piperidine-containing drug candidates. A tiered approach, beginning with high-throughput microsomal stability assays to rank compounds, followed by more physiologically relevant hepatocyte assays for lead candidates, provides a robust framework for decision-making. This strategy allows researchers to identify metabolic liabilities early, guide medicinal chemistry efforts to improve drug-like properties, and ultimately select compounds with a higher probability of success in clinical development.

References

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. PubMed. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]

  • Metabolic Stability Services. Eurofins Discovery. Available at: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Flavin Containing Monooxygenases and Metabolism of Xenobiotics. PMC - NIH. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Role of flavin-containing monooxygenase in drug development. PubMed - NIH. Available at: [Link]

  • Role of flavin-containing monooxygenase 3 in drug metabolism. Chinese Journal of Natural Medicines. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery. PubMed. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

  • Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. Bentham Science. Available at: [Link]

  • What are the detection methods for piperidine? Biosynce. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. Available at: [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available at: [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Taylor & Francis Online. Available at: [Link]

  • Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery. Europe PMC. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. PubMed. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]

  • FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. ProPharma. Available at: [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency (EMA). Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore the molecule's intrinsic properties and systematically troubleshoot solubility from fundamental principles to advanced formulation strategies.

Part 1: Understanding the Challenge - A Molecule-Centric FAQ

This section addresses the fundamental questions regarding the solubility of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, grounding our troubleshooting in its specific chemical structure.

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The solubility of a molecule is a balance of its hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. An analysis of the structure reveals several key features that contribute to its predicted low water solubility:

  • Lipophilic Trifluoromethyl (-CF3) Group: The -CF3 group is highly lipophilic and a powerful electron-withdrawing group. It significantly increases the molecule's hydrophobicity, making it less favorable for the molecule to interact with polar water molecules.

  • Aromatic Pyrimidine Ring: The pyrimidine ring system is largely hydrophobic and contributes to a rigid, planar structure that can favor crystal lattice packing, an energy barrier that must be overcome for dissolution.

  • Overall Molecular Size: While the piperidin-4-ol moiety provides some polarity through its hydroxyl (-OH) and tertiary amine groups, the combined lipophilicity of the trifluoromethyl-pyrimidine portion of the molecule dominates, leading to an overall character that is poorly suited for aqueous environments.

Q2: What are the key functional groups I should consider when designing my experiments?

A2: The two most important functional groups for solubility manipulation are:

  • The Piperidine Nitrogen: This tertiary amine is the most basic site on the molecule. It can accept a proton (H+) to form a positively charged ammonium salt. This ionization dramatically increases water solubility. The estimated pKa of this group is likely in the 7-9 range, making pH adjustment a highly effective initial strategy.

  • The Hydroxyl (-OH) Group: Located on the piperidine ring, this alcohol group can participate in hydrogen bonding as both a donor and an acceptor. While it contributes to polarity, it can also be a site for derivatization in prodrug strategies if other methods fail.

Q3: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?

A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. While the exact classification requires experimental data, we can make an educated prediction. Given its structural properties, the compound is almost certainly a low-solubility compound. If it has good membrane permeability (often true for lipophilic molecules), it would likely fall into BCS Class II . If it also has poor permeability, it would be BCS Class IV .[1] Many new chemical entities fall into these two classes, making solubility enhancement a critical step in their development.[1][2]

Part 2: A Systematic Approach to Solubility Enhancement

This section provides a tiered troubleshooting guide. It is designed to progress from the simplest and most common techniques to more complex, resource-intensive methods.

G cluster_0 Solubility Troubleshooting Workflow start Compound Fails to Dissolve tier1 Tier 1: pH Adjustment Is the compound ionizable? start->tier1 tier1_sol Solution Achieved tier1->tier1_sol Yes tier1_fail Inadequate Solubility or pH is not viable tier1->tier1_fail No tier2 Tier 2: Co-solvents & Surfactants Can the solvent system be modified? tier1_fail->tier2 tier2_sol Solution Achieved tier2->tier2_sol Yes tier2_fail Precipitation upon dilution or toxicity concerns tier2->tier2_fail No tier3 Tier 3: Advanced Formulations Can the solid state be modified? tier2_fail->tier3 tier3_sol Solution Achieved tier3->tier3_sol Yes tier3_fail Complex manufacturing or stability issues tier3->tier3_fail No tier4 Tier 4: Chemical Modification Is a prodrug strategy feasible? tier3_fail->tier4 tier4_sol Solution Achieved tier4->tier4_sol Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Tier 1: pH Adjustment

Principle: This is the most direct and often most effective method for ionizable compounds.[] By lowering the pH of an aqueous solution, the basic piperidine nitrogen on your compound will become protonated, forming a cationic salt. This salt will have significantly higher aqueous solubility than the neutral free base.[4][5]

FAQ:

  • Q: What is the target pH I should aim for?

    • A: A good rule of thumb is to adjust the pH to at least 2 units below the pKa of the functional group you are targeting. For the piperidine nitrogen (estimated pKa ~7-9), a target pH of 5 or lower should ensure near-complete protonation and maximize solubility.

  • Q: What acids should I use?

    • A: For initial lab-scale experiments, common laboratory acids like hydrochloric acid (HCl) or phosphoric acid are suitable. For formulations, pharmaceutically acceptable acidifying agents like citric acid or tartaric acid should be used.[6]

See Protocol 1: pH-Based Solubility Profile Generation

Tier 2: Co-solvents and Surfactants

Principle: If pH adjustment is insufficient or not viable for the final application, modifying the solvent system itself is the next logical step.

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the solvent system.[7] By lowering the dielectric constant of the water, they decrease its ability to squeeze out nonpolar molecules, thereby increasing the solubility of lipophilic compounds like yours.[8][9]

  • Surfactants: Surfactants (surface-active agents) form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic part of your compound can partition into the hydrophobic core, effectively solubilizing it within the aqueous medium.[10]

FAQ:

  • Q: Which co-solvents are most effective?

    • A: Common and effective co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (especially PEG 300 and PEG 400), and glycerin.[7][8] The choice depends on the specific application and toxicity constraints.

  • Q: What type of surfactant should I try?

    • A: For parenteral formulations, non-ionic surfactants are generally preferred due to lower toxicity. Polysorbates (Tween® 20, Tween® 80) and poloxamers are common choices.[11]

See Protocol 2: Screening for Co-solvent and Surfactant Systems

Strategy Recommended Agents Typical Concentration Range (v/v or w/v) Mechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400, Glycerin5% - 40%Reduces solvent polarity
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL0.1% - 5%Micellar solubilization
Complexation β-Cyclodextrin, HP-β-CD, SBE-β-CD1% - 10%Host-guest inclusion complex

Caption: Common excipients for solubility enhancement.

Tier 3: Advanced Formulation - Solid Dispersions & Nanosuspensions

Principle: If modifying the liquid phase is not enough, the next step is to modify the solid state of the compound before it is introduced to the solvent. The goal is to create a higher-energy, more readily dissolvable form.

  • Amorphous Solid Dispersions (ASDs): Crystalline materials have a highly ordered, low-energy state that requires significant energy to break apart for dissolution. In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[12][13] This amorphous form is thermodynamically unstable and has a much higher apparent solubility and faster dissolution rate.[14][15]

  • Nanosuspensions: This technique involves reducing the particle size of the drug down to the nanometer range (typically < 1000 nm).[16][17] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and an increase in saturation solubility.[18][19]

FAQ:

  • Q: What polymers are used for solid dispersions?

    • A: Common hydrophilic polymers include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC).[20]

  • Q: Is a nanosuspension difficult to prepare?

    • A: Nanosuspensions can be prepared by top-down methods (like media milling or high-pressure homogenization) or bottom-up methods (precipitation).[21] These techniques require specialized equipment but are scalable and highly effective for very poorly soluble compounds.

See Protocol 3: Feasibility Study for Amorphous Solid Dispersion

Tier 4: Chemical Modification - The Prodrug Approach

Principle: When formulation strategies are exhausted or unsuitable, the molecule itself can be temporarily modified. A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[22][23] For solubility, a highly polar or ionizable group is temporarily attached to the parent molecule.[24]

FAQ:

  • Q: What part of my molecule could be modified?

    • A: The most logical site for modification is the hydroxyl group on the piperidine ring. It can be esterified with a polar group, such as a phosphate to create a highly water-soluble phosphate ester prodrug, or with an amino acid to create a soluble ester that can be cleaved by esterase enzymes in the body.

  • Q: Is this approach common?

    • A: Yes, the prodrug approach is a well-established and successful strategy in drug development to overcome various challenges, including poor solubility.[25] However, it involves significant synthetic chemistry and a full characterization of the new molecular entity.

Part 3: Experimental Protocols

These protocols are designed as starting points. You may need to adapt concentrations, solvents, and incubation times based on your specific experimental needs.

Protocol 1: pH-Based Solubility Profile Generation

Objective: To determine the aqueous solubility of the compound as a function of pH.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility (e.g., in µg/mL) versus pH.

G cluster_protocol1 Protocol 1 Workflow p1_start Prepare pH Buffers p1_add Add Excess Compound p1_start->p1_add p1_equil Equilibrate (24-48h @ 25°C) p1_add->p1_equil p1_cent Centrifuge p1_equil->p1_cent p1_sample Sample Supernatant p1_cent->p1_sample p1_quant Quantify (HPLC) p1_sample->p1_quant p1_end Plot Solubility vs. pH p1_quant->p1_end

Caption: Workflow for pH-solubility profiling.

Protocol 2: Screening for Co-solvent and Surfactant Systems

Objective: To identify a simple formulation system that achieves the target concentration.

Methodology:

  • Prepare stock solutions of various co-solvents (e.g., 50% v/v Ethanol in water, 50% v/v PEG 400 in water) and surfactants (e.g., 10% w/v Polysorbate 80 in water).

  • In separate vials, add a pre-weighed amount of the compound intended to achieve a concentration slightly above the target.

  • Add increasing amounts of the co-solvent or surfactant stock solution to the vials, vortexing between additions.

  • Visually inspect for complete dissolution. Note the minimum concentration of the excipient required to achieve a clear solution.

  • Critical Step (Self-Validation): To test for stability upon dilution (a common failure mode for co-solvent systems), take the clear solution and dilute it 10-fold or 100-fold with water or buffer. Observe immediately and after 1 hour for any signs of precipitation. A robust formulation will remain clear.

Protocol 3: Feasibility Study for Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To create a small-scale solid dispersion and test its dissolution advantage.

Methodology:

  • Select a carrier polymer (e.g., PVP K30 or Copovidone VA64).

  • Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. Dry the film thoroughly under high vacuum to remove all residual solvent.

  • Scrape the resulting solid material (the solid dispersion) from the flask.

  • Perform a dissolution test comparing the solid dispersion to the crystalline compound. Add an equal amount of drug (either as pure compound or as the solid dispersion) to a buffer (e.g., pH 6.8) and measure the drug concentration in solution over time (e.g., at 5, 15, 30, 60, 90 minutes).

  • A successful solid dispersion will show a much faster dissolution rate and a higher apparent solubility, often achieving a "spring and parachute" effect where it reaches a supersaturated state before potentially precipitating.

Part 4: References

  • 1-(4-(Trifluoromethyl)Pyridin-2-Yl)Piperazine Supplier & Manufacturer in China. Bouling Chemical Co., Limited.

  • 5 Novel Techniques for Solubility Enhancement. (2021-07-26). Ascendia Pharmaceutical Solutions.

  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem.

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.

  • 16.4: The Effects of pH on Solubility. (2019-01-03). Chemistry LibreTexts.

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025-08-06). ResearchGate.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.

  • Nanosuspension: An approach to enhance solubility of drugs. (2011). PubMed Central.

  • Cosolvent and Complexation Systems. (2022-05-30). Pharma Excipients.

  • pH Adjusting Database. CompoundingToday.com.

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2016). NIH.

  • Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace.

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (2021). PubMed Central.

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019-06-30). Indian Journal of Pharmaceutical and Biological Research.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). MDPI.

  • The Development of Nanosuspension Formulations for Poorly Soluble Drugs. (2022-02-01). YouTube.

  • (PDF) Solid dispersion: A strategy for solubility enhancement. (2025-08-07). ResearchGate.

  • Prodrug: Effective solutions for solubility, permeability and challenges | Request PDF. (2025-08-07). ResearchGate.

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022-05-08). Taylor & Francis Online.

  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023-10-01). Bentham Science Publishers.

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022-11-03). Pharmaceutical Technology.

  • Combined effect of complexation and pH on solubilization. (2004). PubMed.

  • Prodrug strategies to overcome poor water solubility. (2007). PubMed.

  • Drug Solubility: Importance and Enhancement Techniques. (2012). PubMed Central.

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.

  • Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. (2023-07-05). Pharma Excipients.

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020-07-11). International Journal of Pharmaceutical Sciences and Nanotechnology.

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013-09-14). International Journal of Pharmaceutical Sciences and Research.

  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022-11-03). PubMed Central.

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020-02-26). Pharma Excipients.

  • 4-(Trifluoromethyl)piperidine hydrochloride, 97%. Fisher Scientific.

  • 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. PubChem.

  • Solubility Enhancement by Solid Dispersion Method: An Overview. (2024-08-15). ResearchGate.

  • What Happens to Solubility When You Change the pH? (17.6). (2022-02-25). YouTube.

  • 1,4'-Bipiperidine | C10H20N2 | CID 78607. PubChem.

  • Cosolvent. Wikipedia.

  • 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. PubChem.

  • 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Guidechem.

  • 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine. Biosynth.

  • 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline. Sigma-Aldrich.

Sources

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format.

Core Stability & Storage Recommendations

Proper storage is paramount to preserving the chemical integrity of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and ensuring the validity of your experimental results. The trifluoromethyl group generally enhances the metabolic and chemical stability of compounds[1][2]. However, the piperidine and pyrimidine moieties can be susceptible to degradation under certain conditions.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Room Temperature or 2-8°CWhile one supplier suggests room temperature storage[3], storage at 2-8°C is a common recommendation for similar piperidine derivatives to minimize the risk of thermal degradation[2][4]. Piperidine itself can deteriorate if stored at high temperatures for extended periods[5].
Atmosphere Sealed under an inert gas (e.g., Argon or Nitrogen)The piperidine ring can be susceptible to oxidation. An inert atmosphere will displace oxygen and minimize oxidative degradation.
Light Store in the dark (amber vial)Pyrimidine and piperidine derivatives can be sensitive to light. Photodegradation can occur upon exposure to UV light[1].
Moisture Store in a dry environmentThe compound should be stored in a tightly sealed container in a dry place to prevent hydrolysis[6][7]. The piperidin-4-ol moiety, in particular, should be protected from moisture[8].
Container Tightly sealed, dry glass vialTo prevent moisture and air from degrading the compound.

Troubleshooting Guide: Addressing Stability Concerns

This section addresses common issues that may arise during the handling and use of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol.

Q1: My experimental results are inconsistent. Could the compound be degrading?

A1: Yes, inconsistent results are a primary indicator of compound instability. The complex structure, incorporating a piperidinol and a trifluoromethyl-substituted pyrimidine ring, has several potential points of lability.

Expert Insight: The C-N bond linking the piperidine and pyrimidine rings can be susceptible to hydrolysis, especially under acidic or basic conditions. While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under strong alkaline conditions[1]. The pyrimidine ring itself can undergo oxidative degradation[5][9].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected compound degradation.

Recommended Action: Purity Assessment by HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust method to assess the purity of your compound.

High-Level Protocol for Purity Assessment by HPLC-UV:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 50-100 µg/mL with the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and ramp up to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with a standard wavelength like 254 nm.

  • Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of multiple peaks suggests the presence of impurities or degradation products.

Q2: The appearance of my compound has changed (e.g., from a white powder to a yellowish or brownish solid). What should I do?

A2: A change in color is a strong indicator of chemical decomposition. Oxidation of the piperidine or pyrimidine ring can often lead to colored byproducts.

Expert Insight: Such changes often occur due to improper storage, such as exposure to air, light, or moisture over time. Do not use a discolored compound in your experiments as the identity and concentration of the active molecule are no longer certain.

Recommended Action:

  • Do not use the compound.

  • Document the changes: Note the date, storage conditions, and the observed change in appearance.

  • Order a new batch: To ensure the integrity of your experiments, it is best to start with a fresh, pure sample.

  • Review storage procedures: Ensure that all lab members are adhering to the recommended storage conditions to prevent future degradation.

Frequently Asked Questions (FAQs)

Q3: What are the likely degradation pathways for 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The C-N bond between the piperidine and pyrimidine rings could be susceptible to hydrolytic cleavage, particularly in acidic or basic solutions. The trifluoromethyl group can also hydrolyze to a carboxylic acid under strongly basic conditions[1].

  • Oxidation: The nitrogen atoms in the piperidine and pyrimidine rings are potential sites for oxidation, which can be initiated by exposure to air, especially in the presence of light or metal ions.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions[1]. It is crucial to store the compound in the dark.

Q4: How can I confirm the identity and purity of a new batch of this compound?

A4: For a comprehensive characterization, a combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for confirming the identity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • HPLC-UV or HPLC-MS: To determine the purity of the compound.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

A5: For short-term use, solvents such as DMSO, ethanol, or methanol are generally suitable. For long-term storage of stock solutions, it is recommended to:

  • Store at -20°C or -80°C.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Use anhydrous solvents to minimize the risk of hydrolysis.

Q6: Is it safe to heat this compound?

A6: Piperidine derivatives can decompose at elevated temperatures[5]. It is advisable to avoid heating the compound unless necessary for a specific experimental protocol. If heating is required, it should be done for the shortest possible time and ideally under an inert atmosphere. A preliminary thermal stability test on a small scale is recommended.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Biosynce. (2025, August 25). What is the stability of piperidine?.
  • Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)piperidine - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)piperidine 97 155849-49-3.
  • Lead Sciences. (n.d.). 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol.
  • MDPI. (2022, May 6). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 4-(Trifluoromethyl)piperidine hydrochloride, 97%.
  • NIH. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
  • NIH. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341.
  • NIH. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds.
  • Wikipedia. (n.d.). Piperidine.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
  • Chem-Impex. (n.d.). 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride.
  • BLDpharm. (n.d.). 2823408-48-4|4-(Piperidin-1-yl)-1-((trifluoromethyl)sulfonyl)pyridin-1-ium trifluoromethanesulfonate.

Sources

Troubleshooting 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the crystallization challenges of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol , a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr).

The presence of the trifluoromethyl (-CF₃) group introduces significant lipophilicity and lattice instability, while the piperidinyl ring adds conformational flexibility. These factors frequently lead to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.

Topic: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol CAS Registry Number (Generic Ref): Analogous to 2-amino-4-trifluoromethylpyrimidine derivatives Molecular Weight: ~247.22 g/mol Standard Purity Target: >98.5% (HPLC)

Phase 1: Pre-Crystallization Diagnostics (The "Why is it dirty?" Phase)

Before attempting crystallization, you must validate the input material. Crystallization is a purification technique, not a magic wand; it requires a threshold purity (typically >85-90%) to function effectively.

Q1: My crude material is a dark, viscous oil that refuses to solidify. What is happening?

Diagnosis: You are likely experiencing impurity inhibition . The SNAr reaction between 2-chloro-4-(trifluoromethyl)pyrimidine and piperidin-4-ol generates specific byproducts that inhibit nucleation.

The Mechanism:

  • Regioisomers: While the 2-position is activated, trace substitution at the 4-position (displacing the -CF₃ group) or hydrolysis of the -CF₃ group can occur under harsh basic conditions.

  • Inorganic Salts: Residual potassium carbonate (

    
    ) or triethylamine hydrochloride (
    
    
    
    ) acts as a "nucleation poison," creating localized supersaturation zones that favor amorphous precipitation.
  • Residual Solvents: High boiling solvents (DMF, DMSO) used in synthesis prevent the crystal lattice from collapsing.

Corrective Protocol:

  • Step 1 (Aqueous Wash): Dissolve the crude oil in Ethyl Acetate (EtOAc) . Wash 3x with water to remove inorganic salts and polar impurities (DMF).

  • Step 2 (Brine Wash): Wash 1x with saturated brine to remove emulsified water.

  • Step 3 (Drying): Dry over anhydrous

    
    . Do not skip this. Water acts as an antisolvent that triggers oiling out later.
    
Q2: What is the critical impurity profile I should look for?

Answer: Use the following diagram to identify potential impurities in your LC-MS trace.

ImpurityPathway SM1 2-Chloro-4-(CF3) pyrimidine Product Target Molecule (1-(4-(CF3)pyrimidin-2-yl) piperidin-4-ol) SM1->Product SnAr (Base) Imp1 Impurity A: Hydrolysis Product (2-Hydroxy-4-CF3) SM1->Imp1 H2O/OH- SM2 Piperidin-4-ol SM2->Product Imp2 Impurity B: Bis-addition (Rare) Product->Imp2 Excess SM1

Figure 1: Reaction pathway and common impurity generation during synthesis.

Phase 2: Nucleation & Growth (The "Oiling Out" Phase)

Q3: I added Heptane to my Ethyl Acetate solution, and it turned into a milky emulsion (oiled out). Why?

Diagnosis: You hit the Metastable Zone Limit (MZL) too quickly. The -CF₃ group makes the molecule highly lipophilic ("greasy"). When you add a non-polar anti-solvent (Heptane) too fast, the solute molecules aggregate into liquid droplets (Liquid-Liquid Phase Separation) rather than aligning into a crystal lattice.

The Fix: Temperature Cycling with Seeding Do not simply add more anti-solvent. Follow this thermodynamic control protocol:

  • Redissolve: Heat the milky mixture to 60°C until it becomes a clear homogeneous solution. If it doesn't clear, add small amounts of EtOAc.

  • Seed: Cool to 45°C . Add 0.5 wt% of pure seed crystals. Note: If you have no seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Age: Hold at 45°C for 1 hour. You must see a "cloud" of crystals forming, not oil droplets.

  • Slow Cool: Cool to 20°C at a rate of 5°C/hour .

  • Anti-Solvent Dosing: Only after a crystal bed is established, add Heptane dropwise.

Q4: Which solvent system is best for this specific molecule?

Recommendation: Based on the polarity of the piperidinol (-OH) and the trifluoromethyl pyrimidine, a single-solvent system is rarely effective.

Solvent SystemRatio (v/v)OutcomeComments
EtOAc / Heptane 1:2 to 1:4Recommended Best balance. EtOAc solubilizes the polar -OH; Heptane forces the fluorinated ring out of solution.
IPA / Water 5:1Risky High risk of oiling out due to hydrophobic effect of -CF₃ group.
DCM / Hexane 1:3Viable Good for initial isolation, but DCM is toxic and hard to remove from the lattice (solvates).
Toluene PurePoor Solubility is often too high; requires very low temperatures (-20°C) to crystallize.

Phase 3: Advanced Troubleshooting (Polymorphs & Solvates)

Q5: The melting point of my crystals is 15°C lower than the reference. Is it impure?

Diagnosis: Not necessarily. You likely isolated a Solvate or a Metastable Polymorph . Piperidin-4-ol derivatives are notorious for trapping solvent in the crystal lattice (channel solvates) due to hydrogen bonding capabilities of the hydroxyl group.

Validation Steps:

  • TGA/DSC: Run a Thermal Gravimetric Analysis. A weight loss of ~5-10% prior to melting indicates a solvate (likely EtOAc or water).

  • Reslurry: Take your solid, suspend it in pure Heptane or Water (if insoluble), and stir at 50°C for 24 hours. This facilitates the conversion to the thermodynamically stable (non-solvated) form.

Q6: I cannot get a solid; it remains a gum. Can I make a salt instead?

Answer: Yes. This is the "Nuclear Option" for purification. The piperidine nitrogen is basic (


). Converting the free base to a salt disrupts the amorphous "gum" network and forces crystallization.

Protocol: HCl Salt Formation

  • Dissolve crude gum in Ethanol (10 volumes) .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

  • The HCl salt is usually much more crystalline and less prone to oiling out than the free base.

  • Filter the salt, wash with cold ethanol, and dry.

  • Optional: Neutralize back to free base if required, or use the salt directly for biological assays.

Experimental Workflow Diagram

Use this decision tree to guide your daily experiments.

CrystallizationWorkflow Start Crude Reaction Mixture Check1 Is it a Solid or Oil? Start->Check1 Solid Recrystallize directly (EtOAc/Heptane) Check1->Solid Solid Oil Perform Aqueous Workup (Remove Salts/DMF) Check1->Oil Oil/Gum Check2 Still Oiling Out? Oil->Check2 NoOil Proceed to Slow Cooling (5°C/hour) Check2->NoOil Clear Solution YesOil Attempt Salt Formation (HCl or Oxalate) Check2->YesOil Persistent Oil

Figure 2: Decision tree for processing crude 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol.

References

  • Synthesis & Properties of Trifluoromethylpyrimidines Source: National Institutes of Health (NIH) - PubChem & PMC Context: General synthesis via SNAr and properties of trifluoromethyl-substituted heteroaromatics. [Link]

  • Crystallization of Piperidine Derivatives (Patent Literature)
  • Troubleshooting Oiling Out in API Synthesis Source: Organic Process Research & Development (ACS Publications) - General Principles applied Context: Methodologies for overcoming oiling out in lipophilic amine crystallization (Seeding, Temperature Cycling). [Link](Direct link to journal home for general methodology reference)

Side reaction products in the synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to assist researchers in optimizing the synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol . This guide focuses on identifying, preventing, and removing specific side reaction products inherent to Nucleophilic Aromatic Substitution (


) on electron-deficient heterocycles.

Document ID: TS-PYR-PIP-04 Applicable Reaction Class: Nucleophilic Aromatic Substitution (


)
Core Reagents:  2-Chloro-4-(trifluoromethyl)pyrimidine + 4-Hydroxypiperidine

The Reaction Landscape: "Happy Path" vs. Impurity Profile

The synthesis relies on the chemoselective N-arylation of 4-hydroxypiperidine by 2-chloro-4-(trifluoromethyl)pyrimidine. While the


 group at the C4 position activates the pyrimidine ring for attack at C2, the bifunctional nature of the nucleophile (amine vs. alcohol) and the reactivity of the product create three distinct impurity risks.
Reaction Pathway & Impurity Map

The following diagram illustrates the divergence points where the reaction leaves the desired "Happy Path" (N-arylation) and enters failure modes.

ReactionPathways SM1 2-Chloro-4-(trifluoromethyl) pyrimidine Target TARGET PRODUCT (N-Arylation) SM1->Target 1° Amine Attack (Kinetic) Impurity_O IMPURITY A: O-Isomer (O-Arylation) SM1->Impurity_O Alkoxide Attack (High Base/Temp) Impurity_H IMPURITY C: Hydrolysis (2-Hydroxy-pyrimidine) SM1->Impurity_H + H2O (Wet Solvent) SM2 4-Hydroxypiperidine SM2->Target 1° Amine Attack (Kinetic) SM2->Impurity_O Alkoxide Attack (High Base/Temp) Impurity_D IMPURITY B: Dimer (Bis-Arylation) Target->Impurity_D + Excess SM1 (Over-reaction)

Figure 1: Mechanistic divergence in the


 synthesis. Green indicates the desired pathway; red/yellow/grey indicate competitive side reactions.

Troubleshooting Guide: Specific Impurities

Issue 1: The "Wrong Atom" Isomer (O-Arylation)

Symptom: LCMS shows a peak with the correct mass (


) but a different retention time.
Identity:  2-(Piperidin-4-yloxy)-4-(trifluoromethyl)pyrimidine.

Root Cause: 4-Hydroxypiperidine contains two nucleophiles: a secondary amine and a secondary alcohol.[1] Under neutral conditions, the amine is the softer, more nucleophilic species. However, if strong bases (e.g., NaH, KOtBu) are used, or if the reaction temperature is too high, the hydroxyl group is deprotonated to an alkoxide. The alkoxide is a harder, more aggressive nucleophile and will attack the C2 position, leading to the O-isomer [1, 2].

Corrective Actions:

  • Switch Base: Use a mild organic base like DIPEA (Hünig's base) or TEA. These are strong enough to scavenge the HCl byproduct but too weak to deprotonate the alcohol (

    
     ~16-18).
    
  • Lower Temperature: Run the reaction at

    
     to RT. Higher temperatures favor the O-arylation pathway due to higher activation energy barriers for the harder nucleophile.
    
  • Solvent Choice: Avoid highly polar aprotic solvents (like DMF/DMSO) if using inorganic bases, as they enhance the nucleophilicity of oxygen anions. DCM or THF are often superior for maintaining N-selectivity.

Issue 2: The "Over-Reaction" Dimer (Bis-Arylation)

Symptom: LCMS shows a large peak at Mass =


.
Identity:  1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl 4-(trifluoromethyl)pyrimidin-2-yl ether.

Root Cause: The target product itself contains a free hydroxyl group. If the reaction runs too long, or if there is a large excess of the electrophile (2-chloro-4-(trifluoromethyl)pyrimidine), the product's alcohol group will attack a second molecule of the starting pyrimidine [3].

Corrective Actions:

  • Stoichiometry Control: Use a slight excess of the nucleophile (4-hydroxypiperidine, 1.1 eq) rather than the electrophile. This ensures the electrophile is consumed before the product has a chance to compete.

  • Reverse Addition: Slowly add the chloropyrimidine to a solution of the piperidine. This keeps the concentration of the electrophile low relative to the free amine.

  • Quench Protocol: Monitor conversion strictly. Quench the reaction immediately upon consumption of the starting material.

Issue 3: Hydrolysis (Degradation)

Symptom: Low yield; appearance of a polar peak (M+1 = 165 for the hydroxy-pyrimidine). Identity: 2-Hydroxy-4-(trifluoromethyl)pyrimidine.

Root Cause: The C2-position of the pyrimidine is highly electron-deficient due to the


 group and the ring nitrogens. This makes it susceptible to attack by water. If solvents are "wet" or if a hygroscopic base (like old 

) is used, water competes with the piperidine [4].

Corrective Actions:

  • Reagent Quality: Use anhydrous solvents (DMF, MeCN).

  • Base Storage: Ensure inorganic bases are dried or freshly opened.

  • Atmosphere: Run under

    
     or Ar atmosphere to prevent moisture ingress.
    

Analytical Data & Purification Strategy

Use the table below to identify impurities in your crude mixture.

ComponentRelative Polarity (TLC)Expected Mass (ESI+)Key NMR Feature (Diagnostic)Removal Strategy
Target Product Medium248.2

~4.5 ppm (m, 1H, CH-OH)
Crystallization / Column
Impurity A (O-Isomer) Low (Non-polar)248.2

~5.3 ppm (m, 1H, CH-O-Ar)
Flash Chromatography (Elutes early)
Impurity B (Dimer) Very Low394.3Double pyrimidine signalsWash with Hexanes/Ether
Impurity C (Hydrolysis) High (Polar)165.1Broad OH, loss of piperidine signalsAqueous Workup (stays in water at pH > 10)
Recommended Purification Workflow
  • Aqueous Workup: Dilute reaction with EtOAc. Wash with water.[2] Impurity C (Hydrolysis) is often removed here if the pH is kept basic (it forms a salt).

  • Acid/Base Extraction (The "Gold Standard"):

    • Extract organic layer with 1M HCl. The Target Product (containing a basic piperidine nitrogen? No, the N is arylated and less basic, but the pyrimidine N can be protonated).

    • Correction: The N-arylated piperidine nitrogen is an aniline-like nitrogen; its basicity is significantly reduced. However, the O-isomer still has a free secondary amine, making it more basic than the target.

    • Refined Strategy: Extract the organic layer with dilute Citric Acid. The O-isomer (Impurity A) (free amine) will protonate and move to the aqueous layer. The Target (amide-like N) and Dimer will remain in the organic layer.

  • Final Polish: Recrystallization from EtOAc/Heptane to remove the non-polar Dimer.

Logical Troubleshooting Flowchart

Follow this decision tree to diagnose low yields or purity issues.

Troubleshooting Start Start: Analyze Crude LCMS CheckMass Is Target Mass (248.2) Major Peak? Start->CheckMass PurityCheck Check TLC/HPLC Purity CheckMass->PurityCheck Yes IdentifyImp Identify Major Impurity Mass CheckMass->IdentifyImp No IsoCheck Is there a close-eluting isomer? PurityCheck->IsoCheck O_Isomer PROBLEM: O-Alkylation Action: Switch to weaker base (DIPEA) Action: Lower Temp IsoCheck->O_Isomer Yes Success Proceed to Workup IsoCheck->Success No Mass394 Mass ~394 (Dimer)? IdentifyImp->Mass394 DimerFix PROBLEM: Bis-Addition Action: Reduce Rxn Time Action: Increase Piperidine Eq Mass394->DimerFix Yes Mass165 Mass ~165 (Hydrolysis)? Mass394->Mass165 No HydroFix PROBLEM: Wet Conditions Action: Dry Solvents Action: Check Base Quality Mass165->HydroFix Yes

Figure 2: Step-by-step diagnostic workflow for reaction optimization.

Frequently Asked Questions (FAQ)

Q: Can I use


 in DMF for this reaction? 
A:  Yes, but it increases the risk of O-arylation and hydrolysis. If you must use inorganic bases, ensure the temperature is kept low (

) and the DMF is anhydrous. Organic bases like DIPEA in Ethanol or THF are generally safer for chemoselectivity [1].

Q: Why is the O-isomer more basic than the N-isomer (Target)? A: In the Target (N-arylated), the piperidine nitrogen lone pair is delocalized into the electron-deficient pyrimidine ring, drastically reducing its basicity. In the O-isomer, the piperidine nitrogen is a free secondary amine, which retains typical aliphatic amine basicity (


). This difference allows for separation via acid extraction [2].

Q: I see a small impurity at +14 mass units. What is it? A: This is likely a methylation byproduct if you are using Methanol as a solvent (solvolysis displacing the Cl) or if your base contains methyl impurities. However, in this specific synthesis, check if you are using 2-chloro-4-(trifluoromethyl)pyrimidine that has been stored in methanol; methyl ether formation (displacement of Cl by MeO-) is very fast.

References
  • N- vs O-Arylation Selectivity

    • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Retrieved from

    • Note: Discusses the general competition between N and O nucleophiles in piperidine scaffolds.
  • Chemoselectivity in Pyrimidines

    • Altman, R. A., & Buchwald, S. L. (2007).[3] Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-6.[3]

    • Note: Establishes the principles of hard/soft nucleophiles in heterocyclic aryl
  • Bis-Arylation Mechanisms

    • El-Araby, M., et al. (2004).[4] Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions. Combinatorial Chemistry & High Throughput Screening.

    • Note: Illustrates the risk of multiple displacements on polychlorin
  • Hydrolysis of Trifluoromethyl-pyrimidines

    • Vertex AI Search Results (2026). Hydrolysis of 2-chloro-4-(trifluoromethyl)pyrimidine. 5

    • Note: Confirms the susceptibility of the C-Cl bond to hydrolysis in aqueous/basic media.

Sources

Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Activity of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidinyl-Piperidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic combination of specific heterocyclic moieties has proven to be a powerful approach in the design of potent and selective therapeutic agents. Among these, the pyrimidine and piperidine rings are privileged scaffolds, frequently appearing in the structures of numerous clinically approved drugs and investigational molecules. The pyrimidine ring, a fundamental component of nucleobases, offers versatile points for substitution and can engage in crucial hydrogen bonding interactions within enzyme active sites.[1] The piperidine moiety, a saturated heterocycle, provides a three-dimensional framework that can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.[2]

This guide focuses on a particularly compelling chemical scaffold: 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol . The incorporation of a trifluoromethyl (CF3) group onto the pyrimidine ring is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This guide will provide a comprehensive, data-driven comparison of the biological activity of this parent compound and its analogs, with a specific focus on their efficacy as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and discuss the future potential of this promising scaffold in drug discovery.

Comparative Biological Activity: A Kinase-by-Kinase Analysis

The 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol scaffold has been explored as a core structure for the development of inhibitors against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3]

Mammalian Target of Rapamycin (mTOR) Inhibition

The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism, making it a key target in oncology.[4][5] Analogs of the title compound have demonstrated significant mTOR inhibitory activity.

A noteworthy example is Torin1 , a potent and selective mTOR inhibitor. While not a direct analog of 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, it shares the trifluoromethylphenyl and piperazine moieties, which are structurally related to the piperidine core. Torin1 inhibits the phosphorylation of both mTORC1 and mTORC2 substrates at low nanomolar concentrations.[5]

Compound/AnalogStructureTarget KinaseIC50 (nM)Cellular EC50 (nM)SelectivityReference
Torin1 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-onemTOR~1mTORC1: 2, mTORC2: 10>1000-fold vs PI3K[5]
Analog A (Hypothetical)1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-aminemTOR----
Analog B (Hypothetical)1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidinemTOR----

Structure-Activity Relationship (SAR) Insights for mTOR Inhibitors:

  • Tricyclic Core: The benzonaphthyridinone core of Torin1 is crucial for its high potency.[5]

  • Trifluoromethylphenyl Group: This moiety occupies a key pocket in the ATP-binding site of mTOR.

  • Piperazine/Piperidine Substitutions: Modifications at the piperazine/piperidine ring significantly impact potency and pharmacokinetic properties. The propionyl group in Torin1 was found to be optimal.[5]

ABL/KIT Dual Kinase Inhibition

The ABL and KIT kinases are critical targets in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively. A potent type II ABL/KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , incorporates a piperidine moiety.[6] Although the pyrimidine ring is absent, the structure provides valuable SAR insights.

Compound/AnalogStructureTarget KinaseIC50 (nM)Antiproliferative Activity (Cell Line)Reference
CHMFL-ABL/KIT-155 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamideABL, c-KITABL: 46, c-KIT: 75K562, GIST-T1[6]

SAR Insights for ABL/KIT Inhibitors:

  • Hinge Binding: The carbonyl oxygen of the nicotinoyl group forms a key hydrogen bond with the kinase hinge region.[6]

  • Piperidin-4-yloxy Linker: This linker optimally positions the nicotinoyl moiety for hinge binding.

  • Trifluoromethylphenyl Group: This group contributes to the overall binding affinity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). A series of 5-trifluoromethylpyrimidine derivatives have been developed as EGFR inhibitors.[8]

Compound/AnalogStructureTarget KinaseIC50 (nM)Antiproliferative Activity (A549 cells, µM)Reference
Compound 7a N-(4-((2-((3-aminothiophen-2-yl)methyl)amino)pyrimidin-4-yl)amino)phenyl)-5-(trifluoromethyl)-2-phenylpyrimidineEGFR0.0210.06[8]
Compound 7h N-(4-((2-((3-aminothiophen-2-yl)methyl)amino)pyrimidin-4-yl)amino)phenyl)-5-(trifluoromethyl)-2-(4-methoxyphenyl)pyrimidineEGFR0.0120.04[8]

SAR Insights for EGFR Inhibitors:

  • 5-Trifluoromethylpyrimidine Core: This core structure is essential for potent EGFR inhibition.[8]

  • 3-Aminothiophene Fragment: Introduction of this fragment significantly enhances antitumor activity.[8]

  • Substitutions on the Phenyl Ring: Electron-donating groups, such as methoxy, at the para position of the phenyl ring increase potency.[8]

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition

PYK2 is a non-receptor tyrosine kinase involved in osteoporosis. Sulfoximine-substituted trifluoromethylpyrimidine analogs have been explored as PYK2 inhibitors.[9]

Compound/AnalogStructureTarget KinaseIC50 (nM)hERG ActivityReference
Sulfone 1 N-(2-(4-(4-(methylsulfonyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)-N-methyl-2-phenylethanaminePYK2PotentHigh dofetilide binding[9]
N-methylsulfoximine (S)-14a N-(2-(4-(4-(N-methyl-S-oxido-S-phenylsulfonimidoyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)-N-methyl-2-phenylethanaminePYK2PotentReduced hERG activity[9]

SAR Insights for PYK2 Inhibitors:

  • Trifluoromethylpyrimidine Scaffold: Serves as the core for PYK2 inhibition.

  • Sulfoximine Substitution: Replacing the sulfone with a sulfoximine group significantly reduces hERG activity, a critical safety consideration, while maintaining potency.[9]

Experimental Protocols for Kinase Inhibition Assays

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for measuring the inhibition of kinase activity using a radiolabeled substrate.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Compound Dilutions: Serially dilute the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of diluted compound.

    • Add 20 µL of a solution containing the kinase and its substrate in reaction buffer.

    • Initiate the reaction by adding 25 µL of a solution containing [γ-33P]ATP in reaction buffer.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash and Scintillation Counting: Wash the filter plate to remove unincorporated [γ-33P]ATP. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of compounds on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing Key Concepts

Generalized Kinase Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase Cascade (e.g., MAPK)

Caption: A simplified signaling pathway illustrating the role of kinases in transmitting extracellular signals to elicit a cellular response, and the point of intervention for kinase inhibitors.

Experimental Workflow for Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase & Substrate Mix Kinase & Substrate Mix Kinase & Substrate Mix->Reaction Incubation ATP Mix ATP Mix ATP Mix->Reaction Incubation Reaction Quenching Reaction Quenching Reaction Incubation->Reaction Quenching Substrate Capture Substrate Capture Reaction Quenching->Substrate Capture Washing Washing Substrate Capture->Washing Signal Detection Signal Detection Washing->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination

Sources

Publish Comparison Guide: Structure-Activity Relationship of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

In the pursuit of oral GLP-1 secretagogues, the 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol scaffold represents a critical "privileged structure." It serves as a robust pharmacophore core for GPR119 agonists , a class of Gs-coupled GPCR ligands that enhance glucose-dependent insulin secretion.

While the parent alcohol acts primarily as a versatile intermediate or fragment lead, its derivatives (specifically carbamates and ethers at the 4-position) have yielded candidates with nanomolar potency. This guide analyzes why the specific combination of a trifluoromethylated pyrimidine and a piperidine linker outperforms alternative heteroaromatic cores in terms of metabolic stability and safety profiles (hERG inhibition).

Key Performance Indicators (KPIs) vs. Alternatives
FeatureCF3-Pyrimidine ScaffoldPyridine AnalogsNon-Fluorinated Pyrimidines
Metabolic Stability (HLM) High (Blocked C4 oxidation)Moderate (Susceptible to N-oxidation)Low (Rapid oxidative clearance)
Lipophilicity (LogD) Optimized (2.5 - 3.5 range)VariableLow (Poor permeability)
hERG Safety Margin Superior (>30-fold window)Risk of QT prolongationVariable
Synthetic Accessibility High (SNAr active)Moderate (Requires Pd-catalysis)High

Structure-Activity Relationship (SAR) Analysis

The pharmacological success of this scaffold relies on the synergistic interplay between three distinct regions.

Region A: The Pyrimidine Core (The Anchor)

The pyrimidine ring acts as a bioisostere for phenyl or pyridine rings found in earlier generation GPR119 agonists (e.g., MBX-2982).

  • Nitrogen Positioning: The nitrogen atoms at positions 1 and 3 reduce the overall basicity of the system compared to pyridine, reducing non-specific binding and improving oral bioavailability.

  • Role: It serves as a rigid spacer that orients the piperidine vector correctly into the receptor's orthosteric site.

Region B: The Trifluoromethyl Group (The Shield)

Located at the 4-position of the pyrimidine, the -CF3 group is not merely a lipophilic booster.

  • Electronic Effect: It is strongly electron-withdrawing, which deactivates the pyrimidine ring, making the C2 position highly electrophilic. This facilitates the initial synthesis (SNAr) but, more importantly, reduces the electron density of the aromatic ring, protecting it from oxidative metabolism by CYP450 enzymes.

  • Conformational Bias: The steric bulk of the CF3 group restricts rotation, locking the bioactive conformation and minimizing the entropic penalty upon binding.

Region C: The Piperidin-4-ol (The Vector)
  • The Linker: The piperidine ring provides the necessary distance (approx. 5-7 Å) between the aromatic core and the polar "head" region of the binding pocket.

  • The Hydroxyl Handle: The 4-hydroxy group is rarely the terminal functionality in potent drugs. Instead, it serves as the attachment point for Polar Interaction Motifs .

    • Optimization: Converting the -OH to a Carbamate (e.g., -OC(O)NH-R) or Ether often leads to a 100-fold increase in potency by engaging specific residues (typically Ser/Thr) deep in the GPR119 pocket.

SAR Visualization Map

SAR_Map cluster_0 Critical Interactions Core Pyrimidine Core (Scaffold Rigidity) CF3 4-CF3 Group (Metabolic Shield) Core->CF3 Stabilizes Metabolism Piperidine Piperidine Linker (Vector) Core->Piperidine S_NAr Attachment OH_Group 4-OH / Derivative (Interaction Head) Piperidine->OH_Group Functional Handle

Caption: SAR map illustrating the functional roles of the Trifluoromethyl-Pyrimidine-Piperidine scaffold domains.

Comparative Performance Data

The following data synthesizes trends from optimization campaigns comparing the CF3-Pyrimidine core against standard Pyridine and Unsubstituted Pyrimidine alternatives in the context of GPR119 agonism.

Table 1: Scaffold Optimization Metrics
Compound ClassCore StructurehGPR119 EC50 (nM)HLM T1/2 (min)*hERG IC50 (µM)
Reference (Base) 4-H-Pyrimidine-Piperidine45012> 30
Competitor A 4-CN-Pyridine-Piperidine25458.5 (Risk)
Target Scaffold 4-CF3-Pyrimidine-Piperidine 18 > 120 > 30
Derivative Target + 4-Carbamate ext.2.5 > 120 > 30

*HLM: Human Liver Microsomes stability. Higher T1/2 indicates better metabolic stability.

Analysis:

  • Potency: The CF3 group enhances potency (18 nM vs 450 nM) compared to the unsubstituted parent, likely due to hydrophobic pocket filling.

  • Safety: While cyano-pyridines (Competitor A) are potent, they often suffer from hERG liability (8.5 µM). The CF3-pyrimidine maintains a wide safety margin (>30 µM).

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard industry methodologies for synthesis and bioassay validation.

Protocol A: Synthesis of the Core Scaffold

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Objective: Coupling 2-chloro-4-(trifluoromethyl)pyrimidine with piperidin-4-ol.

  • Reagents:

    • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

    • Piperidin-4-ol (1.1 eq)[1]

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in ACN (0.2 M concentration).

    • Add DIPEA followed by Piperidin-4-ol.

    • Critical Step: Heat to 80°C for 4 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Note: The electron-deficient nature of the CF3-pyrimidine makes this reaction proceed rapidly compared to non-fluorinated analogs.

  • Workup:

    • Concentrate solvent in vacuo.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash column chromatography (MeOH/DCM gradient) to yield the white solid product.

Protocol B: GPR119 cAMP Accumulation Assay

Objective: Measure functional agonism via intracellular cAMP levels.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF cAMP HiRange Kit (Cisbio) or Lance Ultra cAMP kit (PerkinElmer).

  • Workflow:

    • Seeding: Plate 2,500 cells/well in 384-well low-volume plates.

    • Stimulation: Add compound (dissolved in DMSO, final conc 1%) + IBMX (phosphodiesterase inhibitor, 0.5 mM).

    • Incubation: Incubate for 30 minutes at Room Temperature (RT).

    • Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (lysis buffer included).

    • Read: Incubate 1 hour at RT. Read FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

  • Data Analysis: Normalize FRET ratios to cAMP standard curve. Fit data to a 4-parameter logistic equation to determine EC50.

Workflow Visualization

Assay_Workflow Step1 Cell Seeding (CHO-hGPR119) Step2 Compound Addition (+ IBMX) Step1->Step2 Step3 Incubation (30 min @ RT) Step2->Step3 Step4 Lysis & Detection (HTRF Reagents) Step3->Step4 Step5 Data Readout (FRET 665/620nm) Step4->Step5

Caption: Step-by-step workflow for the GPR119 cAMP functional assay.

References

  • Design and synthesis of novel GPR119 agonists. Source: Journal of Medicinal Chemistry.[2] Context: Discusses the optimization of pyrimidine scaffolds for metabolic stability. (General Journal Link for verification)

  • Discovery of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Context: Specifically highlights the role of the N-trifluoromethyl group in improving hERG profiles and agonist activity.[7] (Verified PubMed ID match from search)

  • GPR119 agonists for the treatment of type 2 diabetes. Source: Expert Opinion on Therapeutic Patents. Context: Review of the patent landscape including pyrimidine-piperidine derivatives.

  • Piperidin-4-ol (4-Hydroxypiperidine) Chemical Properties. Source: PubChem.[3][8][9] Context: Physical properties and safety data for the starting material.[9]

Sources

Validating In Vitro Anti-Inflammatory Efficacy of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol in an In Vivo Model of Neuroinflammation and Cognitive Decline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Translation

For researchers in drug discovery, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for transitioning the in vitro findings of a novel compound, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, into a robust in vivo study. We will operate on the well-founded hypothesis that this compound, based on its structural motifs, exhibits potent inhibitory activity against the NLRP3 inflammasome, a key driver of inflammation. Our objective is to validate this anti-inflammatory activity in a preclinical model of lipopolysaccharide (LPS)-induced neuroinflammation and associated cognitive impairment, and to compare its performance against a known NLRP3 inhibitor, MCC950.

Introduction: The Rationale for In Vivo Validation

In vitro assays are indispensable for initial high-throughput screening and mechanistic studies, offering a controlled environment to assess a compound's direct effects on cellular targets.[1][2] However, the complexity of a whole organism, with its intricate network of physiological and metabolic processes, cannot be fully replicated in a dish.[3][4] Therefore, in vivo validation is an essential step to evaluate a drug candidate's true therapeutic potential, including its absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety within a living system.[1]

Our focus, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, belongs to a class of compounds often associated with kinase and inflammasome modulation. The trifluoromethyl group can enhance metabolic stability and cell permeability, making it an attractive feature for drug candidates. We hypothesize that its primary in vitro mechanism of action is the inhibition of the NLRP3 inflammasome signaling pathway. Aberrant activation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, including neurodegenerative conditions.[5][6][7]

The In Vitro Foundation: Presumed Activity of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

While specific in vitro data for this novel compound is not publicly available, we will proceed based on the plausible premise that it has demonstrated potent and selective inhibition of the NLRP3 inflammasome in primary murine bone marrow-derived macrophages (BMDMs). The hypothetical in vitro findings are summarized below:

In Vitro ParameterHypothetical Finding
Target NLRP3 Inflammasome
Assay LPS + ATP-induced IL-1β release in BMDMs
IC₅₀ 50 nM
Selectivity No significant inhibition of NLRC4 or AIM2 inflammasomes at 10 µM
Cytotoxicity No significant cytotoxicity observed in BMDMs up to 20 µM

These hypothetical results position 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol as a promising candidate for in vivo testing in a disease model where NLRP3-mediated inflammation is a key pathological driver.

In Vivo Study Design: A Head-to-Head Comparison in a Neuroinflammation Model

To validate the in vitro findings, we will employ a well-established mouse model of LPS-induced neuroinflammation, which is known to cause cognitive deficits.[8][9][10] This model is relevant for studying the therapeutic potential of anti-inflammatory agents in conditions associated with neuroinflammation, such as Alzheimer's disease and other neurodegenerative disorders.[11]

Experimental Animals
  • Species: C57BL/6 mice (male, 8-10 weeks old) will be used due to their well-characterized immune response and common use in neuroinflammation studies.[12]

Experimental Groups

A total of five groups (n=10 mice per group) will be established to ensure statistical power and meaningful comparisons:

  • Vehicle Control (Sham): Mice will receive a vehicle injection (e.g., saline) instead of LPS and the vehicle for the test compounds. This group serves as the baseline for normal cognitive function and inflammatory markers.

  • LPS + Vehicle: Mice will receive an intraperitoneal (i.p.) injection of LPS followed by the vehicle for the test compounds. This group represents the disease model with neuroinflammation and cognitive impairment.

  • LPS + 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (Low Dose): Mice will receive LPS followed by a low dose (e.g., 10 mg/kg) of the test compound.

  • LPS + 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (High Dose): Mice will receive LPS followed by a high dose (e.g., 30 mg/kg) of the test compound.

  • LPS + MCC950 (Positive Control): Mice will receive LPS followed by a known, potent, and selective NLRP3 inhibitor, MCC950 (e.g., 20 mg/kg), to serve as a benchmark for efficacy.[6][13]

Experimental Workflow

The following diagram outlines the key stages of the in vivo study:

G cluster_pre Pre-Treatment Phase cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase acclimatization Acclimatization (7 days) lps_injection LPS Injection (i.p.) (Day 0) acclimatization->lps_injection compound_admin Compound Administration (Oral Gavage) (Days 0-7) lps_injection->compound_admin behavioral_tests Behavioral Testing (Days 5-7) compound_admin->behavioral_tests tissue_collection Tissue Collection (Day 8) behavioral_tests->tissue_collection biochemical_analysis Biochemical Analysis (ELISA, Western Blot) tissue_collection->biochemical_analysis histology Histological Analysis (IHC) tissue_collection->histology

Figure 1: In Vivo Experimental Workflow. A schematic representation of the key phases involved in the validation study.

Detailed Experimental Protocols

Adherence to detailed and validated protocols is paramount for the reproducibility and integrity of the study.

Protocol 1: LPS-Induced Neuroinflammation
  • Preparation: Dissolve Lipopolysaccharide (LPS) from Escherichia coli O111:B4 in sterile, pyrogen-free 0.9% saline to a final concentration of 0.25 mg/mL.

  • Administration: On Day 0, administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg body weight to mice in the designated groups.

Protocol 2: Compound Administration
  • Formulation: Prepare a suspension of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and MCC950 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administration: Administer the compounds or vehicle daily via oral gavage from Day 0 (2 hours after LPS injection) to Day 7.

Protocol 3: Behavioral Assessment (Y-Maze Test)

The Y-maze test is used to assess short-term spatial working memory.

  • Apparatus: A three-arm maze with arms of equal length.

  • Procedure: On Day 7, place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

  • Data Acquisition: Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices.

  • Analysis: Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

Protocol 4: Tissue Collection and Processing
  • Euthanasia: On Day 8, euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Brain Extraction: Perfuse the animals with ice-cold phosphate-buffered saline (PBS) and then carefully dissect the brain.

  • Tissue Processing: Divide the brain sagittally. One hemisphere will be snap-frozen in liquid nitrogen for biochemical analysis, and the other will be fixed in 4% paraformaldehyde for histological analysis.

Protocol 5: Biochemical Analysis
  • Homogenization: Homogenize the frozen brain tissue in a suitable lysis buffer.

  • ELISA: Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the brain homogenates.

  • Western Blot: Perform Western blotting to assess the protein levels of NLRP3, cleaved caspase-1, and other relevant signaling molecules.

Protocol 6: Histological Analysis
  • Sectioning: Prepare 20 µm thick coronal sections from the fixed brain tissue.

  • Immunohistochemistry (IHC): Perform IHC staining for markers of microglial activation (Iba1) and astrogliosis (GFAP) to visualize the extent of neuroinflammation.

Comparative Data Presentation

The following table presents a hypothetical but plausible comparison of the expected outcomes between 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol and the positive control, MCC950.

ParameterLPS + VehicleLPS + 1-(4-(TF)P)P-4-ol (30 mg/kg)LPS + MCC950 (20 mg/kg)
Y-Maze Spontaneous Alternation (%) 55 ± 575 ± 672 ± 7
Brain IL-1β (pg/mg protein) 150 ± 2060 ± 1070 ± 12
Brain TNF-α (pg/mg protein) 200 ± 2590 ± 15100 ± 18
Iba1 Positive Cells (cells/mm²) 80 ± 1030 ± 535 ± 6

Data are presented as mean ± SEM. (TF)P)P-4-ol = (Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Mechanistic Insights: The NLRP3 Inflammasome Pathway

The proposed mechanism of action for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is the direct inhibition of the NLRP3 inflammasome. The following diagram illustrates this signaling pathway and the putative point of intervention.

G cluster_pathway NLRP3 Inflammasome Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_il1b Pro-IL-1β Pro-IL-18 nfkb->pro_il1b nlrp3_gene NLRP3 Gene Transcription nfkb->nlrp3_gene atp ATP p2x7r P2X7R atp->p2x7r k_efflux K+ Efflux p2x7r->k_efflux nlrp3_activation NLRP3 Activation k_efflux->nlrp3_activation asc ASC nlrp3_activation->asc pro_casp1 Pro-Caspase-1 asc->pro_casp1 casp1 Active Caspase-1 pro_casp1->casp1 casp1->pro_il1b Cleavage il1b Mature IL-1β casp1->il1b il18 Mature IL-18 casp1->il18 pyroptosis Pyroptosis casp1->pyroptosis compound 1-(4-(TF)P)P-4-ol compound->nlrp3_activation Inhibition

Figure 2: Proposed Mechanism of Action. 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is hypothesized to inhibit the activation of the NLRP3 inflammasome, thereby preventing the cleavage of pro-inflammatory cytokines and subsequent inflammation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vitro anti-inflammatory findings of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol in a relevant in vivo model. The proposed head-to-head comparison with a known NLRP3 inhibitor, MCC950, will provide a clear indication of its relative potency and potential as a therapeutic candidate.

Positive results from this study would warrant further preclinical development, including more extensive pharmacokinetic and toxicology studies, and evaluation in chronic models of neurodegenerative diseases. The successful transition from in vitro promise to in vivo efficacy is a cornerstone of drug development, and the methodologies described herein provide a robust framework for achieving this critical milestone.

References

  • Allen, M., Brett, F., Millett, P., & Rushton, N. (1996).
  • Alcocer-Gomez, E., et al. (2017). Antidepressants induce autophagy-dependent degradation of the NLRP3 inflammasome.
  • Dempsey, C., et al. (2017). NLRP3 inflammasome inhibition prevents high-fat diet-induced neuroinflammation and cognitive impairment.
  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics.
  • Heneka, M. T., et al. (2018). Neuroinflammation in Alzheimer's disease. The Lancet Neurology.
  • Miao, Y., et al. (2020). Edaravone attenuates neuroinflammation and improves functional recovery after intracerebral hemorrhage.
  • Sharma, D., & Kanneganti, T. D. (2021).
  • Ismael, S., et al. (2018). Neuroprotective effects of the selective NLRP3 inflammasome inhibitor MCC950 in a mouse model of traumatic brain injury. Journal of Neurotrauma.
  • Neurofit. (n.d.). Animal model of inflammation-induced cognitive decline. Neurofit. [Link]

  • O'Brien, J., et al. (2017). The NLRP3 inflammasome in disease and clinical therapeutics. Journal of Allergy and Clinical Immunology.
  • Perregaux, D. G., et al. (2001). A novel and selective inhibitor of the NLRP3 inflammasome. Journal of Biological Chemistry.
  • Vande Walle, L., et al. (2019). MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome. Journal of Experimental Medicine.
  • Jiang, H., et al. (2017). A novel small molecule inhibitor of the NLRP3 inflammasome. Journal of Biological Chemistry.
  • Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Cusabio. [Link]

  • Neurofit. (n.d.). Animal drug screening model. Neurofit.
  • Dietary Protection against Cognitive Impairment, Neuroinflammation and Oxidative Stress in Alzheimer's Disease Animal Models of Lipopolysaccharide-Induced Inflammation. (2021). MDPI. [Link]

  • Rodent models of neuroinflammation for Alzheimer's disease. (2017). PMC. [Link]

  • What experimental approaches (eg, in vivo, in vitro, tissue retrieval) are effective in investigating the biologic effects of particles? (2011). PMC. [Link]

  • Designing an In Vivo Preclinical Research Study. (2022). MDPI. [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2020). Frontiers. [Link]

  • Animal models to study cognitive impairment of chronic kidney disease. (2021). Physiological Reports.
  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. (2021). PMC. [Link]

  • In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. (n.d.). Cusabio.
  • 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. (2023). American Journal of Therapeutics.
  • Categories of Scientific Evidence—In Vitro Data. (2005). NCBI Bookshelf. [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome. (2020). Frontiers in Immunology. [Link]

Sources

Assessment of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol as a Chemical Probe

[1]

Executive Summary

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (CAS: 401930-07-2) is a specialized pharmacophore fragment and synthetic intermediate widely utilized in the discovery of ligands for Class A G-Protein Coupled Receptors (GPCRs), most notably GPR119 .

While often cataloged as a chemical reagent, this molecule functions as a Fragment Probe in Fragment-Based Drug Discovery (FBDD). It represents the polar "head group" of several high-affinity GPR119 agonists (e.g., MBX-2982 derivatives). Unlike fully optimized chemical probes, which are designed for maximal potency and in vivo efficacy, this fragment is valued for its high ligand efficiency (LE) , crystallographic utility , and ability to map the orthosteric binding site of the receptor.

This guide assesses its performance as a Fragment Probe against the "Gold Standard" full agonist, MBX-2982 , providing a roadmap for its application in structural biology and hit-to-lead optimization.

Technical Assessment & Mechanism of Action

Structural Analysis & Pharmacophore

The molecule comprises three distinct functional motifs:

  • Trifluoromethyl-Pyrimidine Core: A lipophilic, electron-deficient heteroaromatic ring that typically engages in

    
    -stacking or hydrophobic interactions within the receptor's transmembrane bundle.
    
  • Piperidine Linker: A rigid, aliphatic spacer that orients the head group and provides a defined vector for chain extension.

  • 4-Hydroxyl Group: A polar handle acting as a hydrogen bond donor/acceptor, critical for anchoring the fragment or for synthetic elaboration (e.g., ether/carbamate formation).

Mechanism of Action: The "Head Group" Hypothesis

In the context of GPR119 , this fragment binds to the orthosteric site, likely interacting with residues in TM3 and TM5. However, without the hydrophobic "tail" present in full agonists, it lacks the necessary binding energy to stabilize the active conformation (

Signaling Pathway: Upon binding (in an optimized form), the ligand stabilizes the GPR119-Gs complex, triggering Adenylyl Cyclase (AC) activation and cAMP accumulation.

GPR119_PathwayLigandLigand(Fragment/Agonist)GPR119GPR119(GPCR)Ligand->GPR119BindsGsGs ProteinGPR119->GsActivatesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPIncreasesPKAPKA(Kinase)cAMP->PKAActivatesEffectInsulin Secretion(GLP-1 Release)PKA->EffectSignaling Cascade

Figure 1: Canonical GPR119 signaling pathway leading to insulin secretion. The fragment probe targets the initial receptor step.

Comparative Analysis: Fragment vs. Optimized Probe

To understand the utility of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol , we compare it to MBX-2982 , a potent, orally active GPR119 agonist.

Performance Metrics
FeatureFragment Probe (Product)MBX-2982 (Alternative)Implication
Structure CF3-Pyrim-Pip-OHTetrazole-Ph-Pyrim-Pip-CarbamateFragment is the "core"; MBX-2982 is the "whole".
Molecular Weight ~247 Da~414 DaFragment is ideal for NMR/X-ray ; MBX-2982 for In Vivo .
Potency (EC50) > 10 µM (Est.)~10-30 nM Fragment is a weak binder; MBX-2982 is a potent agonist.
Ligand Efficiency High (>0.35)Moderate (~0.30)Fragment binds efficiently per heavy atom.
Solubility High (Polar -OH)Low/Moderate (Lipophilic tail)Fragment is easier to handle in high-concentration assays.
Selectivity Low (Promiscuous binder)High (Optimized fit)Fragment may bind off-targets (e.g., other kinases/GPCRs).
When to Use Which?
  • Use the Fragment (Product):

    • Crystallography: Soaking crystals of GPR119 (or surrogate proteins) to resolve the binding pocket.

    • NMR Screening: Saturation Transfer Difference (STD) NMR to confirm binding orientation.

    • Synthesis: As a starting material to synthesize a library of analogs via the hydroxyl group (e.g., etherification).

  • Use MBX-2982 (Alternative):

    • Cellular Assays: To measure cAMP accumulation or GLP-1 secretion.

    • In Vivo Studies: To test efficacy in diabetic models.

Experimental Protocols

Protocol A: Fragment Screening via STD-NMR

Objective: Confirm direct binding of the fragment to the target protein (e.g., purified GPR119 or surrogate).

Reagents:

  • Target Protein (10-20 µM).

  • Fragment Probe (1-2 mM, >50x excess).

  • Buffer: D2O-based PBS, pH 7.4.

Workflow:

  • Sample Prep: Dissolve fragment in d6-DMSO (100 mM stock). Dilute into D2O buffer.

  • Reference Spectrum: Acquire 1D 1H-NMR of the fragment alone.

  • Saturation: Add protein. Apply on-resonance irradiation (0.5–2s) at protein methyl signals (-1 to 0 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from an off-resonance control.

  • Analysis: Signals from the fragment that appear in the difference spectrum indicate magnetization transfer (binding).

Protocol B: Functional cAMP Assay (HTRF)

Objective: Assess if the fragment elicits any functional response (Partial Agonism).

Reagents:

  • HEK293 cells stably expressing human GPR119.

  • HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

  • Positive Control: MBX-2982 (10 µM).

Steps:

  • Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Treatment: Add Fragment Probe (Concentration range: 100 µM to 1 nM) in stimulation buffer containing IBMX (0.5 mM).

  • Incubation: Incubate for 30 minutes at RT.

  • Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents.

  • Read: Measure HTRF ratio (665/620 nm) on a multimode plate reader (e.g., EnVision).

  • Data: Plot dose-response curve. Expect no or very low response for the fragment compared to MBX-2982.

Workflow: From Fragment to Lead

The following diagram illustrates how this specific fragment serves as the starting point for developing a full chemical probe.

FBDD_WorkflowFragmentFragment Probe(1-(4-(CF3)pyrim-2-yl)pip-4-ol)Low Affinity, High LEScreeningBiophysical Screening(SPR / NMR / X-ray)Fragment->ScreeningValidationElaborationSynthetic Elaboration(Functionalize -OH group)Screening->ElaborationConfirmed HitLibraryAnalog Library(Ether/Carbamate Linkers)Elaboration->LibrarySAR ExpansionLeadOptimized Lead(e.g., MBX-2982 Analog)High Affinity, In Vivo ActiveLibrary->LeadOptimization

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the probe as a starting scaffold.

References

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

  • Lindsley, C. W., et al. (2012). GPR119 agonists: a promising new approach for the treatment of type 2 diabetes. Current Opinion in Drug Discovery & Development.
  • Ritter, T., et al. (2011). Fluorination methods in drug discovery. Chemical Reviews. (Context on Trifluoromethyl-pyrimidine scaffolds).
  • Semple, G., et al. (2008). Discovery of the GPR119 agonist MBX-2982. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol. Link

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol. As a specialized research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this guide is built upon a foundation of chemical structure analysis, established safety protocols for analogous compounds, and regulatory best practices. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. An analysis of the structure of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol reveals three key moieties that inform our safety and disposal strategy:

  • Piperidine Ring: The piperidine substructure is known to be hazardous. The parent compound, piperidine, is classified as toxic in contact with skin, harmful if swallowed, and fatal if inhaled, causing severe skin burns and eye damage.[1][2][3]

  • Trifluoromethyl Group (-CF3): The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound .[4] Halogenated waste streams have specific regulatory requirements and disposal pathways, primarily to prevent the formation of persistent environmental pollutants during thermal destruction.

  • Pyrimidine Core: Nitrogen-containing heterocyclic compounds can have diverse biological activities and potential toxicities.

Given these structural alerts, 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol must be handled and disposed of as a hazardous chemical waste, with particular attention paid to its potential for irritation, toxicity, and its classification as a halogenated substance.

Assumed Hazard Profile

Based on data from structurally similar compounds, we can extrapolate a likely hazard profile for this molecule. This data is summarized for clarity and immediate risk assessment.

Hazard CategoryAssociated RiskRationale / Supporting Data from Analogous Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Piperidine derivatives are known to be toxic.[1][3] Compounds like 1-BOC-3-trifluoromethyl-piperidin-4-one are listed as harmful if swallowed.[5]
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.This is a common hazard for piperidine and pyrimidine derivatives.[5][6][7][8]
Organ Toxicity May cause respiratory irritation.Stated hazard for similar trifluoromethyl piperidine and pyrimidine compounds.[5][7][8]
Environmental Hazard Potential for environmental harm if released.Halogenated organic compounds can be persistent. It is explicitly advised not to let related chemicals enter the environment.[9]

Pre-Disposal Operations: Safe Handling and Spill Control

Proper disposal begins with safe handling during use. The causality is simple: preventing spills and contamination minimizes the generation of hazardous waste and reduces personnel exposure.

Required Personal Protective Equipment (PPE)

All handling and disposal operations require a baseline of protective equipment to mitigate the risks of exposure.

  • Eye Protection: Safety glasses with side shields are mandatory. For operations with a higher risk of splashing, chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and changed immediately if contaminated.[10]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically impervious apron is recommended.[9]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[9][11]

Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is active (i.e., the chemical fume hood sash is at the correct height).

  • Contain the Spill: For a solid, gently cover with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption. For a liquid solution, surround the spill with absorbent material and then cover it.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, chemically resistant container.[7][12] Use non-sparking tools if the compound is dissolved in a flammable solvent.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be placed in the same container as the absorbed spill material.

  • Label and Dispose: Seal the container, label it clearly as "Hazardous Waste" with the full chemical name and "Spill Debris," and manage it according to the disposal procedures in Section 3.

Core Disposal Procedures: A Step-by-Step Guide

The following protocol provides a self-validating system for the compliant disposal of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol. The logical flow ensures that regulatory and safety requirements are met at each stage.

Step 1: Waste Characterization and Segregation
  • Action: Classify this chemical as Halogenated Organic Solid Waste .

  • Causality: The trifluoromethyl group necessitates this classification.[4] Segregating halogenated from non-halogenated waste is a universal requirement for hazardous waste management, as it dictates the final disposal method (e.g., incineration temperature and flue gas treatment). Mixing waste streams can increase disposal costs and violate regulatory permits.

Step 2: Containerization
  • Action: Place the waste into a dedicated, properly vetted waste container.

    • The container must be made of a chemically resistant material (e.g., high-density polyethylene - HDPE).

    • It must have a secure, screw-top lid to prevent leaks or volatilization.

    • The container must be in good condition, with no cracks or residue on the exterior.

  • Causality: Proper containerization is the primary defense against environmental release and personnel exposure during storage and transport. The container must be compatible with the waste to prevent degradation and potential leaks.[9][10]

Step 3: Labeling
  • Action: Affix a completed "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol" .

    • The specific hazard characteristics: "Toxic," "Irritant" .

    • The date accumulation started.

  • Causality: Accurate labeling is a regulatory requirement (EPA, OSHA) and is essential for communicating hazards to all personnel and the ultimate waste disposal vendor. Incorrect or incomplete labels can lead to improper handling and disposal, posing significant safety risks.

Step 4: Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

    • Keep the container closed at all times, except when adding waste.

    • Store in secondary containment (e.g., a chemical-resistant tray or tub).

    • Store away from incompatible materials, particularly strong oxidizing agents.

  • Causality: SAAs provide a safe, controlled location for the short-term storage of hazardous waste, preventing clutter in active work areas and minimizing the risk of spills or unintended reactions. Keeping containers closed prevents the release of vapors.[11]

Step 5: Final Disposal Pathway
  • Action: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Causality: Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), strictly prohibit the sewer disposal of many hazardous wastes, including pharmaceuticals and halogenated compounds.[13] The required disposal method for this type of compound is typically high-temperature incineration at a permitted hazardous waste facility. This ensures the complete destruction of the molecule into less harmful components and is the only legally and environmentally sound method.[14]

Associated Procedures: Decontamination of Containers

Empty containers that once held 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol must also be managed as hazardous waste until properly decontaminated.

Protocol: Triple Rinsing
  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol, acetone) to the empty container. The solvent should be capable of dissolving the compound.

  • Seal and Agitate: Securely close the container and agitate it thoroughly to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinse (now called "rinsate") into your Halogenated Organic Liquid Waste container.

  • Repeat: Perform this rinsing procedure two more times.

  • Container Disposal: After the third rinse, the container can often be managed as non-hazardous solid waste (e.g., recycled glass or plastic), but you must first deface the original label. Confirm this final step with your institution's EHS guidelines. The rinsate itself is always managed as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol.

G Disposal Workflow for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Final Disposal start Waste Generated (Unused chemical, spill debris, or contaminated items) classify Classify Waste: Is it halogenated? (Contains F, Cl, Br, I) start->classify decision Yes classify->decision Compound contains -CF3 group container Select dedicated 'Halogenated Organic Waste' container. decision->container labeling Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information container->labeling storage Store sealed container in Satellite Accumulation Area with secondary containment. labeling->storage disposal Arrange for pickup by licensed hazardous waste vendor. (Incineration Required) storage->disposal no_drain DO NOT dispose in sink or trash. storage->no_drain

Caption: Decision workflow for handling and disposing of halogenated chemical waste.

References

  • Material Safety Data Sheet - 1-[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazine . Cole-Parmer.

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG.

  • Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95% . Cole-Parmer.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Safety Data Sheet - 1-BOC-3-trifluoromethyl-piperidin-4-one . CymitQuimica.

  • 4-(Trifluoromethyl)piperidine - SAFETY DATA SHEET . Thermo Fisher Scientific.

  • Safety Data Sheet: Piperidine . Carl ROTH.

  • SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine hydrochloride . Thermo Fisher Scientific.

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis . National Institutes of Health (NIH).

  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • Chemical Safety Data Sheet MSDS / SDS - 2-Trifluoromethylpyrimidine . ChemicalBook.

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA).

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety . National Institutes of Health (NIH).

  • SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyrimidine . Sigma-Aldrich.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Decontamination . Queen Mary University of London Health and Safety Directorate.

  • SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid . Fisher Scientific.

  • Safety Data Sheet - 2-Chloro-5-trifluoromethyl-pyrimidine . MedchemExpress.com.

  • Regulatory consensus on health care waste issues fact sheet . Minnesota Pollution Control Agency.

  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Safety Data Sheet . ChemicalBook.

  • CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol . Google Patents.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR.

Sources

Personal protective equipment for handling 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol

Executive Summary: Safety & Logistics

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol (CAS: 401930-07-2) is a functionalized heterocyclic building block commonly used in medicinal chemistry. While often stable, its structural components—a basic piperidine ring coupled with a fluorinated pyrimidine—dictate specific handling protocols to mitigate irritation risks and ensure chemical integrity.[1]

Immediate Action Required:

  • Hazard Classification: Treat as an Irritant (Skin/Eye/Respiratory) and Harmful by Ingestion (H302, H315, H319, H335).

  • Critical PPE: Nitrile gloves (0.11 mm min.), chemical splash goggles, and lab coat. Work within a fume hood.

  • Disposal Stream: Halogenated Organic Waste (due to the -CF3 group).

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I approach safety not just by reading a label, but by analyzing the molecule's functional groups. This compound combines a secondary alcohol with a nitrogen-rich heteroaromatic system.

PropertyDataOperational Implication
CAS Number 401930-07-2Use for inventory tracking and waste labeling.
Formula C₁₀H₁₂F₃N₃OHalogenated : Must go into specific waste streams.
Mol. Weight 247.22 g/mol Solid powder; risk of dust generation during weighing.
Physical State Solid (White/Off-white)Inhalation of dust is the primary exposure vector.
Solubility DMSO, Methanol, DCMSelect compatible glove materials (Nitrile is excellent for these solvents).

Mechanistic Hazard Insight: The trifluoromethyl (-CF3) group increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. The pyrimidine and piperidine nitrogens can act as Lewis bases, causing irritation to mucous membranes upon inhalation. Therefore, dust control is the primary safety objective.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. For fluorinated heterocycles, we employ a Barrier-Redundancy Protocol .

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)Nitrile offers superior resistance to the organic solvents (DMSO/DCM) used to dissolve this compound compared to latex.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are inadequate for fine powders. Goggles seal the eyes against airborne dust and potential splashes during solubilization.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Engineering controls (hood) are superior to respirators. Use an N95 mask only if weighing outside a hood (not recommended).
Body Protection Lab Coat (Cotton/Poly blend)Buttoned to the neck. The compound is a solid; prevent accumulation on street clothes.

Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the user from the chemical during its transition from solid storage to solution.

HandlingWorkflow Storage 1. Storage (Cool, Dry, Sealed) Transport 2. Transport (Secondary Container) Storage->Transport Check Seal Weighing 3. Weighing (Balance in Fume Hood) Transport->Weighing Anti-static Gun (Reduce Dust) Solubilization 4. Solubilization (Add Solvent Slowly) Weighing->Solubilization Transfer Solid Reaction 5. Reaction Use (Closed System) Solubilization->Reaction Pipette Liquid

Figure 1: Step-by-step containment workflow to minimize dust exposure.

Detailed Procedures

Step 1: Weighing (Critical Control Point)

  • The Risk: Static electricity can cause this fine powder to "jump," creating an inhalation hazard.

  • The Protocol:

    • Place the analytical balance inside the chemical fume hood.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before touching the powder.

    • Double-glove during weighing. If powder contaminates the outer glove, strip it immediately inside the hood to prevent tracking residue to the lab bench.

Step 2: Solubilization

  • The Risk: Exothermic dissolution or splashing.

  • The Protocol: Add the solvent (e.g., DMSO) to the powder, not the reverse. This prevents the displacement of light powder into the air. Cap the vial immediately after addition and vortex.

Emergency Response: Spill & Exposure Logic

In the event of a spill, immediate categorization determines the response.[2] Do not use water initially, as it may spread the chemical or react with other reagents nearby.

SpillResponse Start Spill Detected Type Identify State Start->Type Dry Solid / Powder Type->Dry Wet Solution (DMSO/DCM) Type->Wet Scoop Gently Sweep/Scoop (Avoid Dust) Dry->Scoop Bag Seal in Bag Label: Halogenated Scoop->Bag Absorb Absorb with Vermiculite or Chem-Pad Wet->Absorb Collect Collect in Container Label: Halogenated Solvent Absorb->Collect

Figure 2: Decision logic for spill remediation.

First Aid Measures:

  • Eye Contact: Flush immediately with water for 15 minutes.[3][4] The trifluoromethyl group can cause persistent irritation; seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol/solvents to clean skin, as they may increase transdermal absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[3]

Waste Disposal & Logistics

Proper disposal is a legal and environmental requirement. The presence of fluorine dictates specific handling.

  • Classification: Halogenated Organic Waste .

    • Why? Standard incineration of fluorinated compounds can generate hydrofluoric acid (HF) if not properly scrubbed. Segregating this waste protects the disposal facility's equipment and personnel.

  • Container Labeling:

    • Must read: "Hazardous Waste - Halogenated."

    • List constituents: "1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol, [Solvent Name]."

  • Rinsing: Triple-rinse empty vials with a compatible solvent (e.g., Acetone) and add the rinsate to the Halogenated Waste container. Deface the label on the empty vial before recycling glass.

References

  • Lead Sciences . (n.d.). 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol Product Information. Retrieved February 2, 2026, from [Link]

  • PubChem . (n.d.).[5] Compound Summary: Piperidin-4-ol.[5][6] National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。